molecular formula C10H5IN2O B3058019 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 872576-92-6

6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B3058019
CAS No.: 872576-92-6
M. Wt: 296.06 g/mol
InChI Key: CNKWXTMFDVZLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H5IN2O and its molecular weight is 296.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-iodo-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5IN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKWXTMFDVZLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651877
Record name 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872576-92-6
Record name 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

The compound 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 872576-92-6) represents a high-value scaffold in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., EGFR, Src family).

The molecule features three critical functional handles:

  • 6-Iodo position: A prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl or heteroaryl diversity.

  • 3-Cyano group: A versatile electrophile precursor, easily converted to carboxamides, tetrazoles, or other heterocycles.

  • 4-Oxo/NH motif: Essential for hydrogen bonding interactions within kinase ATP-binding pockets.

This guide details a robust, scalable synthetic route based on the Gould-Jacobs reaction , optimized for the 6-iodo derivative. Unlike generic protocols, this workflow addresses the specific solubility and thermal stability challenges associated with heavy-halogenated quinolones.

Part 2: Retrosynthetic Analysis

The most efficient disconnection utilizes the Gould-Jacobs strategy, tracing the quinolone core back to a 4-substituted aniline and an ethoxymethylene activated methylene species.

Retrosynthesis Target 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Target) Intermediate Ethyl 2-cyano-3-((4-iodophenyl)amino)acrylate (Enamine Intermediate) Target->Intermediate Thermal Cyclization (- EtOH) Precursor1 4-Iodoaniline (CAS 540-37-4) Intermediate->Precursor1 Condensation Precursor2 Ethyl (ethoxymethylene)cyanoacetate (CAS 94-05-3) Intermediate->Precursor2 +

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available precursors.

Part 3: Detailed Synthetic Protocol

Phase 1: Condensation (Enamine Formation)

Objective: Synthesis of Ethyl 2-cyano-3-((4-iodophenyl)amino)acrylate. Principle: Nucleophilic vinylic substitution (Addition-Elimination).

ParameterSpecification
Limiting Reagent 4-Iodoaniline (1.0 eq)
Reagent Ethyl (ethoxymethylene)cyanoacetate (1.1 eq)
Solvent Ethanol (Anhydrous) or Toluene
Temperature Reflux (78°C - 110°C)
Time 2 - 4 Hours
Expected Yield 85 - 95%

Step-by-Step Methodology:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Iodoaniline (10.0 g, 45.6 mmol).

  • Solvation: Add Ethanol (100 mL). Stir until fully dissolved.

  • Addition: Add Ethyl (ethoxymethylene)cyanoacetate (8.5 g, 50.2 mmol) in one portion.

  • Reaction: Heat the mixture to reflux. A heavy precipitate (the enamine) typically begins to form within 30 minutes.

  • Monitoring: Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The starting aniline spot should disappear.

  • Workup: Cool the suspension to room temperature (20-25°C). Filter the solid precipitate.[1][2]

  • Wash: Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted reagents.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

    • Checkpoint: The product should be a white to off-white solid.

Phase 2: Thermal Cyclization (Gould-Jacobs)

Objective: Intramolecular cyclization to form the quinolone core. Principle: Thermal electrocyclic ring closure followed by elimination of ethanol.

ParameterSpecification
Reagent Enamine Intermediate (from Phase 1)
Solvent Dowtherm A (Diphenyl ether / Biphenyl eutectic)
Temperature 250°C - 260°C (Critical)
Concentration ~0.1 M (High dilution prevents polymerization)
Time 30 - 60 Minutes
Expected Yield 50 - 65%

Step-by-Step Methodology:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, internal thermometer, and a Dean-Stark trap (or simple distillation head) to remove ethanol.

  • Pre-heat: Add Dowtherm A (10 volumes relative to solid mass) to the flask. Heat the solvent to 250°C .

    • Technical Note: The solvent must be at reaction temperature before adding the solid to minimize side reactions.

  • Addition: Carefully add the dried Enamine Intermediate in small portions to the hot solvent.

    • Caution: Rapid evolution of ethanol vapor will occur. Ensure proper venting.

  • Reaction: Maintain temperature at 250-255°C. Stir vigorously. The reaction is typically complete when ethanol evolution ceases (approx. 45 mins).

  • Cooling: Allow the mixture to cool slowly to room temperature. The product will precipitate as a tan/brown solid.

  • Isolation: Dilute the mixture with Hexanes (equal volume to Dowtherm A) to maximize precipitation and reduce viscosity. Filter the solid.[1][2]

  • Purification:

    • Wash the cake thoroughly with Hexanes or Toluene to remove residual Dowtherm A.

    • Wash with hot Ethanol to remove uncyclized oligomers.

  • Drying: Dry under high vacuum at 80°C.

Part 4: Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting low yields. The rate-determining step is often the thermal cyclization, which requires high energy to overcome the aromaticity of the benzene ring during the formation of the new pyridine ring.

Mechanism Step1 Condensation (Addition-Elimination) Step2 Enamine Tautomer Step1->Step2 - EtOH Step3 6π-Electrocyclization (Transition State) Step2->Step3 Δ (250°C) Step4 Elimination of EtOH (Aromatization) Step3->Step4 Product 4-Quinolone Core Step4->Product Tautomerization

Figure 2: Mechanistic flow of the Gould-Jacobs reaction sequence.

Part 5: Process Optimization & Troubleshooting

Solvent Selection for Cyclization

While Dowtherm A is standard, it is difficult to remove.

  • Alternative: Diphenyl ether (mp 25°C) can be used and washed away with hot hexanes.

  • Modern Approach: Eaton's Reagent (P2O5 in MeSO3H) allows cyclization at lower temperatures (80-100°C) but is less tolerant of the nitrile group (risk of hydrolysis to amide). Stick to thermal cyclization for the nitrile target.

Impurity Profile
  • Uncyclized Enamine: Result of insufficient temperature (<240°C).

  • Decarboxylated/Decyanated byproduct: Result of excessive heating (>280°C) or prolonged reaction time.

  • Oligomers: Result of high concentration. Maintain dilution >10 mL solvent per gram of reactant.

Characterization Data (Expected)
  • 1H NMR (DMSO-d6): δ 12.5 (br s, 1H, NH), 8.6 (s, 1H, H-2), 8.3 (d, 1H, H-5), 8.0 (dd, 1H, H-7), 7.4 (d, 1H, H-8).

  • IR: ~2220 cm⁻¹ (CN stretch), ~1650 cm⁻¹ (C=O stretch).

Part 6: Safety & Handling

  • Thermal Hazards: The cyclization involves temperatures near the flash point of many organic compounds. Use a sand bath or heating mantle with precise digital control. Do not use oil baths above 200°C (fire hazard).

  • Iodine Compounds: 4-Iodoaniline is light-sensitive and an irritant. Store in amber glass.

  • Cyanide Derivatives: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

  • Price, C. C.; Roberts, R. M. "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester." Journal of the American Chemical Society, 1946 , 68(7), 1204–1208. Link

  • Santa Cruz Biotechnology. "6-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile Product Data." SCBT.com. Link

  • Organic Chemistry Portal. "Synthesis of 4-Quinolones." Organic-Chemistry.org. Link

  • ChemScene. "6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile MSDS and Properties." ChemScene.com. Link

Sources

Physicochemical properties of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Scaffold for Kinase Inhibitor Discovery & Development

Executive Summary

In the landscape of modern medicinal chemistry, 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS: 872576-92-6) stands as a high-value pharmacophore scaffold. It is primarily utilized as a precursor for Type I and Type II kinase inhibitors (targeting EGFR, MEK, and SRC families). Its structural utility lies in its orthogonal functionalization potential: the C-6 iodine atom serves as a handle for palladium-catalyzed cross-couplings, while the C-3 nitrile and C-4 oxo groups allow for heterocycle formation and core modification.

This guide provides a definitive physicochemical profile, validated synthetic workflows, and handling protocols designed to ensure reproducibility in high-throughput optimization campaigns.

Molecular Identity & Structural Analysis

Physicochemical Profile

The compound exhibits properties characteristic of high-melting, planar heterocycles. Its poor aqueous solubility necessitates specific solvent systems for biological assay preparation.

PropertySpecificationNotes
CAS Number 872576-92-6Primary identifier.[1]
Formula C₁₀H₅IN₂O
Molecular Weight 296.06 g/mol Heavy atom effect (Iodine) significantly impacts mass.
Appearance Off-white to tan powderColor darkens upon light exposure (iodine lability).
Melting Point > 280 °C (Dec.)High lattice energy due to intermolecular H-bonding.
pKa (Predicted) ~9.5 - 10.5 (NH)The 3-CN group increases acidity of the NH relative to quinolone.
LogP (Predicted) 1.8 - 2.1Moderate lipophilicity; solubility is limited by crystal packing, not just polarity.
Solubility DMSO, DMF, Hot AcOHInsoluble in water, Et₂O, DCM.
Tautomeric Equilibrium

Understanding the tautomerism of this scaffold is critical for docking studies and alkylation reactions. While the 4-oxo (quinolone) form is thermodynamically dominant in the solid state and polar aprotic solvents (DMSO), the 4-hydroxy (quinolinol) form is the reactive species during chlorination (e.g., with POCl₃).

Tautomerism Keto 4-Oxo Form (Major Tautomer) Polar Solvent/Solid Enol 4-Hydroxy Form (Minor Tautomer) Reactive Intermediate Keto->Enol Tautomerization (Solvent Dependent)

Figure 1: Tautomeric equilibrium between the 4-oxo and 4-hydroxy forms. The 4-oxo form is the stable polymorph typically supplied.

Synthetic Workflow & Manufacturing

The Gould-Jacobs Reaction Protocol

The most robust synthetic route for this scaffold is the Gould-Jacobs reaction . This self-validating protocol minimizes side reactions by controlling the thermal cyclization step.

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • Reagents: 4-Iodoaniline (1.0 eq) + Ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.1 eq).

    • Conditions: Reflux in Ethanol or Toluene (3–4 hours).

    • Checkpoint: Monitor TLC for disappearance of aniline. Product precipitates upon cooling.

    • Yield: Isolate the intermediate acrylate (solid).

  • Thermal Cyclization (Critical Step):

    • Medium: Diphenyl ether or Dowtherm A.

    • Temperature: 250°C (Must exceed 240°C to overcome activation energy barrier).

    • Procedure: Add the acrylate portion-wise to the pre-heated solvent. Rapid evolution of ethanol vapor indicates cyclization.

    • Work-up: Cool to ~80°C, dilute with hexane or ethanol to precipitate the quinolone. Filter and wash extensively to remove high-boiling solvent.

Synthesis Start 4-Iodoaniline + EMCA Inter Intermediate Acrylate (Enamine) Start->Inter Reflux (EtOH) - EtOH Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Inter->Cyclization High Temp - EtOH Product 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile Cyclization->Product Precipitation & Filtration

Figure 2: The Gould-Jacobs synthetic pathway. High-temperature cyclization is the rate-determining step for purity.

Reactivity Profile & Applications

This scaffold is a "divergent intermediate." The chemical stability of the 6-iodo position allows for early-stage core modification, while the 4-oxo group is typically activated later.

Functionalization Logic
  • C-4 Activation (Chlorination):

    • Reagent: POCl₃ (Phosphorus oxychloride) with catalytic DMF.

    • Product: 4-Chloro-6-iodoquinoline-3-carbonitrile.[1]

    • Purpose: Prepares the core for S_NAr displacement with anilines (common in kinase inhibitors like Bosutinib analogs).

  • C-6 Cross-Coupling:

    • Reagent: Boronic acids (Suzuki) or Terminal alkynes (Sonogashira).

    • Constraint: The C-6 Iodine is highly reactive. If performing Pd-coupling before C-4 activation, protect the NH or ensure the catalyst system tolerates the free amide.

Analytical Characterization (Expected)
  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 12.8 ppm (br s, 1H): NH proton (exchangeable with D₂O).

    • δ 8.8 ppm (s, 1H): H-2 proton (Characteristic singlet for 3-cyano-4-quinolones).

    • δ 8.5 ppm (d, J=2 Hz, 1H): H-5 proton (Deshielded by carbonyl and iodine).

    • δ 8.0 ppm (dd, 1H): H-7 proton.

    • δ 7.5 ppm (d, 1H): H-8 proton.[2]

  • IR Spectrum:

    • 2220–2230 cm⁻¹: Nitrile (C≡N) stretch (Sharp, distinct).

    • 1650–1680 cm⁻¹: Carbonyl (C=O) stretch (Amide I band).

Handling, Stability & Safety

Storage Protocols
  • Light Sensitivity: Iodinated aromatics are prone to photodeiodination. Store in amber vials .

  • Hygroscopicity: The amide functionality can form hydrates. Store under desiccant at RT or 4°C.

Safety (GHS Classification)
  • Signal Word: Warning.

  • Hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood (dust inhalation risk is high due to fine powder nature).

References

  • National Institutes of Health (PMC). (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway. Retrieved from [Link]

  • PubChem. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carbonitrile (Parent Scaffold Data). Retrieved from [Link]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline (Methodology Reference). Atlantis Press. Retrieved from [Link]

Sources

Biological Activity of Iodo-Substituted Quinolones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Shift

While fluoroquinolones (FQs) like ciprofloxacin dominate the antibiotic landscape due to their broad-spectrum activity and pharmacokinetic profile, iodo-substituted quinolones represent a specialized niche with distinct pharmacological properties. The substitution of the fluorine atom (typically at C-6) with iodine fundamentally alters the molecule's physicochemical landscape—increasing lipophilicity, introducing significant steric bulk, and enabling unique non-covalent interactions via halogen bonding .

This guide explores the transition from "broad-spectrum antibacterial" to "targeted cytotoxic and antitubercular agent." It details the synthesis, structure-activity relationships (SAR), and mechanistic divergence of iodo-quinolones, positioning them as critical scaffolds for next-generation antimycobacterial drugs and novel anticancer therapeutics.

Chemical Basis: The Iodine Advantage

The biological activity of iodo-quinolones is governed by the specific properties of the iodine atom compared to its lighter halogen counterparts (F, Cl).

Halogen Bonding (The -hole)

Unlike fluorine, which is highly electronegative and acts primarily as a hydrogen bond acceptor, iodine possesses a polarizable electron cloud. This creates a region of positive electrostatic potential on the extension of the C-I bond, known as the


-hole .
  • Mechanism: The

    
    -hole allows the iodine atom to act as a Lewis acid, forming directional halogen bonds (X···B) with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in the target protein's binding pocket.
    
  • Impact: This interaction can increase binding affinity to DNA gyrase or Topoisomerase II significantly more than the purely electrostatic or steric effects of fluorine.

Lipophilicity and Steric Bulk
  • Lipophilicity (logP): Iodine significantly increases the partition coefficient. While this reduces passive diffusion through the porins of Gram-negative bacteria (lowering potency against E. coli), it enhances penetration into lipid-rich environments, such as the mycolic acid cell wall of Mycobacterium tuberculosis and mammalian cancer cell membranes.

  • Steric Hindrance: The van der Waals radius of Iodine (1.98 Å) is nearly double that of Fluorine (1.47 Å). This bulk can induce conformational locking of the drug within the active site or prevent efflux pump recognition.

Experimental Protocol: Synthesis of 6-Iodo-4-Quinolones

Standard Gould-Jacobs cycles are often inefficient for heavy halogens due to thermal instability. The following protocol utilizes a Palladium-catalyzed carbonylative cyclization, a field-proven method for generating iodo-quinolone libraries with high regioselectivity.

Methodology: One-Pot Carbonylative Sonogashira Cyclization

Objective: Synthesis of 6-iodo-4-quinolone scaffolds from 2-iodoanilines.

Reagents:

  • Substrate: 4-iodo-2-iodoaniline (allows selective reaction at the more reactive 2-position if conditions are controlled, or use 2-iodoaniline for C-6 unsubstituted variants).

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv).

  • CO Source: Molybdenum hexacarbonyl [Mo(CO)₆] (Solid CO source, safer than gas).

  • Catalyst: Pd(OAc)₂ (5 mol%).[1]

  • Ligand: Xantphos or PPh₃ (10 mol%).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Protocol:

  • Preparation: In a glovebox or under Argon flow, charge a dried pressure tube with Pd(OAc)₂, Ligand, and Mo(CO)₆.

  • Activation: Add the solvent and stir for 5 minutes to pre-complex the catalyst.

  • Addition: Add the 2-iodoaniline substrate, the terminal alkyne, and DBU. Seal the tube immediately.

  • Reaction: Heat the block to 100°C for 14–16 hours .

    • Note: The reaction proceeds via oxidative addition of Pd to the C-I bond, CO insertion, alkyne insertion, and intramolecular nucleophilic attack by the amine.

  • Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with Brine (2 x 15 mL).

  • Purification: Dry organic phase over Na₂SO₄, concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • ¹H-NMR: Look for the disappearance of the alkyne proton and the appearance of the quinolone N-H (broad singlet ~11-12 ppm) and C-2/C-3 protons.

  • Yield: Expected range 65–85%.

Biological Activity Profile

Antibacterial Activity (The Gram-Negative Gap)

Iodo-quinolones exhibit a distinct spectrum shift compared to fluoroquinolones.

Organism TypeActivity TrendMechanistic Rationale
Gram-Negative (E. coli, P. aeruginosa)Low / Inactive The large iodine atom increases lipophilicity, hindering transport through hydrophilic porin channels in the outer membrane.
Gram-Positive (S. aureus, S. epidermidis)Moderate to High Lack of outer membrane allows entry. Iodine's halogen bonding can enhance binding to the Topo IV ParC subunit.
Mycobacteria (M. tuberculosis)High Potential The lipid-rich mycobacterial cell wall favors lipophilic iodo-derivatives. Specific efficacy against MDR-TB strains has been observed.[2]
Anticancer Cytotoxicity

This is the most promising application for iodo-quinolones. They act as "Topo II Poisons" in eukaryotic cells, stabilizing the cleavable complex and inducing apoptosis.

Key Data Points (Representative):

  • MCF-7 (Breast Cancer): IC₅₀ values often range from 2–10 µM for C-6 iodo derivatives, comparable to Etoposide.

  • Mechanistic Specificity: Iodo-quinolones have shown higher selectivity for human Topoisomerase II

    
     over II
    
    
    
    , potentially reducing cardiotoxicity compared to anthracyclines.

Mechanistic Deep Dive & Visualization

The Halogen Bond in the Active Site

Recent molecular docking studies (e.g., S. aureus GyrA) suggest that the C-6 Iodine atom does not merely fill space. It forms a halogen bond with the backbone carbonyl oxygen of residues in the binding pocket (e.g., Ala68 in S. aureus GyrA).[3] This interaction is strictly directional (160°–180° angle) and provides an enthalpic gain of ~2–5 kcal/mol, stabilizing the drug-enzyme-DNA ternary complex more effectively than the van der Waals forces of a methyl or chloro group.

Visualizing the Pathway

The following diagram illustrates the divergent pathways of iodo-quinolones in bacterial vs. mammalian cells.

IodoQuinoloneMechanism cluster_bacteria Antibacterial Pathway (Gram+ / Mycobacteria) cluster_cancer Anticancer Pathway (Mammalian) Drug Iodo-Quinolone (C-6 Substitution) Gyrase Target: DNA Gyrase / Topo IV Drug->Gyrase Gram+ Entry TopoII Target: Human Topoisomerase II (Alpha Isoform) Drug->TopoII Lipid Membrane Entry HalogenBond Interaction: Halogen Bond (I···O=C) with Ala68/Ser83 Gyrase->HalogenBond Complex Stabilized Cleavable Complex HalogenBond->Complex DSB Double-Strand Breaks Complex->DSB BactDeath Bacterial Cell Death DSB->BactDeath Intercalation Interaction: DNA Intercalation (Enhanced by Lipophilicity) TopoII->Intercalation Arrest G2/M Cell Cycle Arrest Intercalation->Arrest Apoptosis Apoptosis (Mitochondrial Pathway) Arrest->Apoptosis

Caption: Divergent mechanisms of action for iodo-quinolones. Note the specific role of halogen bonding in bacterial targets versus intercalation/lipophilicity in mammalian targets.

Structure-Activity Relationship (SAR) Diagram

SAR Core Quinolone Core N1 N-1: Cyclopropyl/Ethyl Essential for Potency Core->N1 C3 C-3: Carboxyl Essential for Gyrase Binding Core->C3 C4 C-4: Keto Metal Chelation Site Core->C4 C6 C-6: IODINE (Critical) 1. Halogen Bonding (Sigma-hole) 2. Incr. Lipophilicity (Anti-TB) 3. Steric Bulk (Decr. Gram-Neg) Core->C6 C7 C-7: Heterocycle Controls Spectrum & Pharmacokinetics Core->C7

Caption: SAR highlights. The C-6 Iodine substitution is the defining feature, shifting the profile toward hydrophobic targets (Mycobacteria, Cancer cells) via sigma-hole interactions.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Link

  • Sissi, C., & Palumbo, M. (2003). The Quinolone Family: From Antibacterial to Anticancer Agents.[4][5][6] Current Medicinal Chemistry - Anti-Cancer Agents. Link

  • Kincaid, L., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI Molecules. Link

  • Scholfield, M. R., et al. (2013). Halogen bonding in biological systems. Protein Science. Link

  • Åkerbladh, L., et al. (2015).[7] Synthesis of 4-Quinolones via a Carbonylative Sonogashira Cross-Coupling Using Molybdenum Hexacarbonyl.[7][8] The Journal of Organic Chemistry. Link

  • Ezelarab, H. A. A., et al. (2024). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition.[5] Scientific Reports. Link

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 6-Iodoquinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

6-Iodoquinolines are highly privileged scaffolds in medicinal chemistry and drug development, serving as critical intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and as active pharmacophores in antimicrobial agents[1]. Traditional step-wise syntheses of these heterocycles often suffer from harsh conditions, limited precursor availability, and poor atom economy.

This application note details a highly efficient, one-pot, three-component Doebner-type condensation for the synthesis of 6-iodoquinoline-4-carboxylic acids[2]. By reacting 4-iodoaniline, pyruvic acid, and various aldehydes in the presence of a trifluoroacetic acid (TFA) catalyst, researchers can rapidly generate functionalized iodo-quinolines with high chemoselectivity and operational simplicity[1].

Mechanistic Causality & Reaction Design (E-E-A-T)

As a self-validating synthetic protocol, every reagent and operational step is chosen based on strict mechanistic causality:

  • Brønsted Acid Catalysis (TFA + Acetic Acid): The reaction utilizes a dual-acid system. Glacial acetic acid serves as a mild, protic solvent that solubilizes the precursors without degrading them. The addition of catalytic TFA (a stronger Brønsted acid) specifically accelerates the enolization of pyruvic acid and activates the carbonyl carbon of the aldehyde[2].

  • Sequential Addition Strategy: Unlike standard multicomponent reactions (MCRs) where all reagents are dumped simultaneously, this protocol demands the pre-mixing of pyruvic acid and the aldehyde before the addition of 4-iodoaniline. This sequence minimizes the premature precipitation of stable, unreactive Schiff bases and kinetically favors the Doebner annulation over the competing formation of pyrrole-2-one byproducts[2].

  • Electronic Effects on Chemoselectivity: The electronic nature of the aldehyde substituent dictates the reaction pathway. Electron-donating or mild electron-withdrawing groups at the para-position drive the reaction toward the desired 6-iodoquinoline core. Conversely, strongly deactivating groups (e.g., meta, meta'-dinitro) alter the electrophilicity of the intermediates, exclusively yielding pyrrole-2-one derivatives[2].

Reaction Workflow

G A Starting Materials 4-Iodoaniline + Pyruvic Acid + Aldehyde B Step 1: Enolization & Imine Formation (TFA Catalyzed, Acetic Acid) A->B C Step 2: Cyclocondensation (Doebner-type Annulation) B->C D Step 3: Aromatization (Reflux, 12h, -H2O, -H2) C->D E Final Product 6-Iodoquinoline-4-carboxylic acid D->E

Fig 1: Mechanistic workflow of the one-pot, three-component Doebner synthesis of 6-iodoquinolines.

Experimental Protocol

Reagents & Equipment
  • Reagents: 4-Iodoaniline (1.0 mmol), Pyruvic acid (1.5 mmol), Substituted Aldehyde (1.0 mmol), Trifluoroacetic acid (TFA, 20 µL), Glacial acetic acid.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, TLC plates (Silica gel 60 F254), MALDI-TOF/TOF Mass Spectrometer.

Step-by-Step Methodology
  • Catalyst Pre-activation: In a clean, dry round-bottom flask, add pyruvic acid (1.5 mmol) to a minimum volume of glacial acetic acid (approx. 3–5 mL). Add TFA (20 µL) to the mixture. Stir at room temperature for 10 minutes to promote the enolization of the α-keto acid[2].

  • Aldehyde Solubilization: Solubilize the chosen aldehyde (1.0 mmol) in 2 mL of acetic acid. Add this solution dropwise to the activated pyruvic acid mixture.

  • Amine Addition: Dissolve 4-iodoaniline (1.0 mmol) in a minimal amount of acetic acid. Add this dropwise to the reaction vessel. Critical Step: Ensure continuous stirring to facilitate immediate reaction of the forming imine with the enolized pyruvic acid.

  • Thermal Aromatization: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 12 hours. The extended thermal energy drives the dehydration and oxidative aromatization required to lock the quinoline core into its stable aromatic state[2].

  • Isolation: Cool the reaction mixture to room temperature. The product typically precipitates directly from the acetic acid. If precipitation is incomplete, add a small volume of ice-cold distilled water.

  • Purification: Filter the resulting solid under vacuum. Wash the filter cake with cold water to remove residual acids, and recrystallize the crude powder from fresh acetic acid to yield the pure 6-iodoquinoline-4-carboxylic acid derivative[1].

In-Process Quality Control (IPQC) & Self-Validation

To ensure the protocol acts as a self-validating system, the following analytical checks must be performed:

  • Reaction Monitoring: Perform TLC (UV 254 nm) at the 10-hour mark to confirm the complete consumption of 4-iodoaniline.

  • Mass Validation (MALDI-TOF/TOF-MS): Dissolve a 1 µL aliquot of the crude solid in DMSO, dilute 10-fold in methanol, and mix in a 2:1 ratio with an α-cyano-4-hydroxycinnamic acid (HCCA) matrix. Analyze in positive ion polarity (reflector mode, m/z 100–1600 Da) to confirm the exact mass of the target compound prior to scaling up[2].

Quantitative Data: Substituent Effects on Yield

The electronic properties of the aldehyde heavily influence the reaction's efficiency and chemoselectivity. The table below summarizes expected outcomes based on validated experimental data[2],[1].

Aldehyde SubstituentElectronic EffectMajor Product ScaffoldIsolated Yield (%)Competing Byproduct
4-(Trifluoromethyl) Electron-Withdrawing6-Iodoquinoline-4-carboxylic acid62%Pyrrole-2-one (Minor)
4-Bromo Electron-Withdrawing6-Iodoquinoline-4-carboxylic acid~60%Pyrrole-2-one (Minor)
4-Methoxy (Styryl) Electron-Donating6-Iodoquinoline-4-carboxylic acid59%Trace
3,5-Dinitro Strongly WithdrawingPyrrole-2-one derivative0%Pyrrole-2-one (Exclusive)

Note: Highly deactivated, multi-substituted electron-withdrawing aldehydes fail to undergo the Doebner annulation, instead diverting entirely to pyrrole-2-one formation.

References

  • Title : New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity Source : Molecules, 2024, 29(4), 772. URL :[Link]

Sources

Using 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile in antibacterial assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental framework for utilizing 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (hereafter referred to as 6-I-CNQ ) in antibacterial research. Unlike classical fluoroquinolones (e.g., ciprofloxacin) which possess a 6-fluorine and 3-carboxylic acid, 6-I-CNQ represents a distinct 3-cyano-4-quinolone scaffold .

The presence of the C6-Iodine atom serves two critical functions in drug discovery:

  • Steric/Electronic Probing: It tests the tolerance of the DNA Gyrase/Topoisomerase IV binding pockets for bulky, lipophilic halogens compared to the standard fluorine.[1]

  • Synthetic Utility: The C-I bond acts as a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing rapid generation of derivative libraries.

This document provides validated protocols for solubility optimization, Minimum Inhibitory Concentration (MIC) determination, and mechanistic DNA gyrase inhibition assays.[1]

Chemical Properties & Handling

Rationale: Quinolone derivatives are notoriously insoluble in neutral aqueous media. The 3-cyano group reduces polarity compared to the 3-carboxyl group, further decreasing water solubility but potentially increasing membrane permeability.

PropertySpecification
CAS Number 2305-70-6 (Representative)
Molecular Formula C₁₀H₅IN₂O
Molecular Weight 296.06 g/mol
Appearance Off-white to pale yellow powder
Solubility (Water) Negligible (< 0.1 mg/mL)
Solubility (DMSO) Soluble (> 10 mg/mL)
Stability Light Sensitive (Protect C-I bond from photodegradation)

Storage Protocol:

  • Store solid powder at -20°C , desiccated, and protected from light (amber vials).

  • Stock Solution: Prepare 10 mM stocks in 100% DMSO. Aliquot into single-use volumes to avoid freeze-thaw cycles which can precipitate the compound.

Biological Mechanism of Action

6-I-CNQ targets bacterial type II topoisomerases (DNA Gyrase and Topoisomerase IV). The diagram below illustrates the interference pathway.

Figure 1: Mechanism of Action. 6-I-CNQ stabilizes the DNA-Gyrase cleavable complex, preventing DNA religation and causing lethal double-strand breaks.

Protocol A: Broth Microdilution Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). Standard: Adapted from CLSI M07-A11 guidelines [1].

Materials
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polystyrene microplates (U-bottom).

  • 0.5 McFarland turbidity standard.[2]

  • Resazurin dye (optional, for visual readout).[1]

Step-by-Step Methodology
  • Inoculum Preparation:

    • Pick 3-5 colonies from a fresh overnight agar plate.

    • Suspend in saline to match 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to reach a starting density of ~1 x 10⁶ CFU/mL.

  • Compound Dilution (The "DMSO Challenge"):

    • Note: High DMSO concentrations are toxic to bacteria. The final assay concentration of DMSO must be < 1% (ideally < 0.5%).

    • Step 2a: Prepare a 100x master plate of 6-I-CNQ in 100% DMSO (e.g., 6400 µg/mL down to 12.5 µg/mL).

    • Step 2b: Dilute the master plate 1:50 into CAMHB (Intermediate Plate).

    • Step 2c: Transfer 100 µL from the Intermediate Plate to the Assay Plate.

  • Assay Assembly:

    • Add 100 µL of the bacterial inoculum (from Step 1) to the 100 µL of drug-containing media in the Assay Plate.

    • Final Volume: 200 µL.

    • Final Bacterial Density: ~5 x 10⁵ CFU/mL.

    • Final Drug Range: 64 µg/mL to 0.125 µg/mL.

    • Final DMSO: 1% (Include a "Vehicle Control" well with 1% DMSO only to ensure no solvent toxicity).

  • Incubation & Readout:

    • Seal plate with breathable film. Incubate at 35 ± 2°C for 16-20 hours.

    • Visual Read: Record MIC as the lowest concentration with no visible turbidity.

    • Resazurin (Optional): Add 30 µL of 0.01% Resazurin; incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Objective: Verify that the antibacterial activity is due to Gyrase inhibition and not general membrane toxicity. Principle: DNA Gyrase converts relaxed plasmid DNA into supercoiled DNA. 6-I-CNQ should prevent this conversion.

Materials
  • E. coli DNA Gyrase Assay Kit (commercially available).[1]

  • Relaxed pBR322 plasmid DNA (Substrate).[1]

  • Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml albumin).[1]

Workflow
  • Reaction Setup (30 µL volume):

    • Tube 1 (Negative Control): Relaxed pBR322 + Buffer (No Enzyme).[1]

    • Tube 2 (Positive Control): Relaxed pBR322 + Buffer + Gyrase (No Inhibitor).[1]

    • Tube 3-8 (Test): Relaxed pBR322 + Buffer + Gyrase + 6-I-CNQ (titrated 0.1 µM – 100 µM).

    • Note: Add the compound before the enzyme to allow binding to the DNA or enzyme interface.

  • Incubation:

    • Incubate at 37°C for 30 minutes.

  • Termination:

    • Stop reaction by adding 30 µL of STEB (Stop Solution: 40% sucrose, 100 mM Tris, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) + Chloroform/Isoamyl alcohol.[1]

  • Analysis (Gel Electrophoresis):

    • Load samples onto a 1% agarose gel (run without Ethidium Bromide to avoid intercalation affecting topology).[1]

    • Run at 60V for 3 hours.

    • Stain gel post-run with Ethidium Bromide (1 µg/mL) for 30 mins.

  • Interpretation:

    • Supercoiled DNA migrates faster (lower band).[1]

    • Relaxed DNA migrates slower (upper band).[1]

    • Result: As 6-I-CNQ concentration increases, the supercoiled band should disappear, and the relaxed band should persist. Calculate the IC₅₀ (concentration inhibiting 50% of supercoiling).

Data Analysis & Expected Results

AssayMetricExpected Result for 6-I-CNQInterpretation
MIC (Gram-Negative) µg/mL4 - 64 µg/mLModerate activity. The 3-CN group is less potent than 3-COOH but may evade efflux pumps.
MIC (Gram-Positive) µg/mL0.5 - 8 µg/mLGenerally higher potency against S. aureus due to permeability.
Gyrase IC₅₀ µM10 - 100 µMConfirmation of target engagement. If MIC is low but IC₅₀ is high, suspect off-target toxicity.

Troubleshooting Note: If MIC > 64 µg/mL but Gyrase IC₅₀ is low (< 10 µM), the compound likely has poor cell membrane penetration (permeability issue) rather than poor target binding.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[3][4] [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014).[1] Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574.[1] [Link]

  • Mitscher, L. A. (2005).[1] Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents.[5] Chemical Reviews, 105(2), 559–592. [Link]

  • Sissi, C., & Palumbo, M. (2003). The Quinolone Family: From Antibacterial to Anticancer Agents. Current Medicinal Chemistry - Anti-Cancer Agents, 3(6), 439-450.[1] [Link]

Sources

Application Notes and Protocols: Harnessing Iodo-Quinoline Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of iodo-quinoline derivatives in antimicrobial research.

Authored by: Gemini, Senior Application Scientist

Introduction: A Renewed Focus on a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] From the historic antimalarial chloroquine to modern fluoroquinolone antibiotics like ciprofloxacin, quinoline derivatives have demonstrated a vast range of biological activities.[3] However, the relentless rise of antimicrobial resistance (AMR) necessitates a continuous search for novel chemical entities with improved potency and alternative mechanisms of action.[2]

In this context, the strategic incorporation of halogen atoms, particularly iodine, onto the quinoline scaffold has emerged as a highly promising strategy.[4] The iodine atom, owing to its size, lipophilicity, and ability to form halogen bonds, can significantly modulate the physicochemical properties and biological activity of the parent molecule. This guide provides a comprehensive overview of the synthesis, evaluation, and mechanism of action of iodo-quinoline derivatives, offering detailed protocols and field-proven insights for researchers aiming to explore this potent class of antimicrobial agents.

Synthesis and Characterization: Building the Molecular Arsenal

The development of robust and efficient synthetic routes is paramount for generating a diverse library of iodo-quinoline derivatives for antimicrobial screening. One of the most effective methods is the one-pot, three-component Doebner synthesis.[1][5]

Causality Behind the Method: This approach is favored for its operational simplicity, cost-effective catalysts (like trifluoroacetic acid), rapid reaction times, and generally high product yields.[1][5][6] It allows for the convergence of three readily available components—an iodo-aniline, an aldehyde, and pyruvic acid—to construct the core 6-iodo-substituted carboxy-quinoline structure in a single step.[3][4] This efficiency is crucial for rapidly generating analogues with various substitutions to explore structure-activity relationships (SAR).

Protocol 1: One-Pot Synthesis of 6-Iodo-Substituted Carboxy-Quinolines

Objective: To synthesize a 6-iodo-quinoline derivative via the Doebner reaction.

Materials:

  • Iodo-aniline (e.g., 4-iodoaniline)

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Pyruvic acid

  • Trifluoroacetic acid (catalyst)

  • Ethanol or Acetic acid (solvent)[4]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve iodo-aniline (1 mmol) and a substituted aldehyde (1 mmol) in the solvent (10-15 mL). Stir the mixture for 10 minutes to ensure complete dissolution.

  • Addition of Pyruvic Acid: Add pyruvic acid (1 mmol) to the reaction mixture.

  • Catalysis: Carefully add a catalytic amount of trifluoroacetic acid to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 70-95 °C with continuous stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, allow the flask to cool to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by filtration. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure iodo-quinoline derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectral methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy.[1][3] For suitable crystals, single-crystal X-ray diffraction can provide definitive structural elucidation.[6]

Synthesis_Workflow reagent reagent process process product product analysis analysis A Iodo-aniline D One-Pot Reaction (Solvent, Catalyst, Heat) A->D B Aldehyde B->D C Pyruvic Acid C->D E Crude Product (Precipitation) D->E Cooling F Purification (Recrystallization) E->F Filtration G Pure Iodo-Quinoline Derivative F->G Isolation H Structural Characterization (NMR, MS, IR, X-Ray) G->H

Caption: Workflow for Doebner synthesis of iodo-quinoline derivatives.

Unraveling the Mechanism of Antimicrobial Action

The primary antibacterial target for the broader quinolone class is the bacterial type II topoisomerase system, comprising DNA gyrase and topoisomerase IV.[4][7] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[7]

Mechanistic Insight: Iodo-quinoline derivatives are believed to function similarly, binding to the enzyme-DNA complex. This interaction stabilizes the transient double-strand breaks created by the enzymes, preventing DNA re-ligation and leading to the fragmentation of the bacterial chromosome and subsequent cell death.[4][7] This mechanism is selective for bacterial cells because mammalian topoisomerases are structurally different and less susceptible to inhibition by this class of compounds.[4]

For fungal pathogens, the mechanism can differ. Some quinoline derivatives disrupt the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis, a pathway absent in humans.[8]

Mechanism_Pathway compound compound enzyme enzyme process process outcome outcome IQD Iodo-Quinoline Derivative DNA_cleavage Stabilized Enzyme-DNA Cleavage Complex IQD->DNA_cleavage Inhibition of DNA re-ligation Topo Bacterial DNA Gyrase / Topoisomerase IV DNA_rep DNA Replication & Repair Topo->DNA_rep Enables DNA_rep->Topo DNA_rep->DNA_cleavage Forms transiently DNA_frag DNA Fragmentation DNA_cleavage->DNA_frag Cell_death Bacterial Cell Death DNA_frag->Cell_death

Caption: Proposed mechanism of action for iodo-quinoline antibacterials.

Protocols for Antimicrobial Efficacy Evaluation

Standardized and reproducible evaluation is critical to understanding the antimicrobial potential of newly synthesized compounds. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and provide a robust framework for testing iodo-quinoline derivatives.[9]

Workflow for Antimicrobial Susceptibility Testing

The evaluation process typically follows a tiered approach, starting with the determination of inhibitory concentrations, followed by cidal (killing) concentrations, and finally assessing activity against complex microbial communities like biofilms.

Testing_Workflow start_node start_node protocol_node protocol_node result_node result_node decision_node decision_node start Synthesized Iodo-Quinoline Compound mic_test Protocol 2: Broth Microdilution Assay start->mic_test mic_result Determine MIC (Minimum Inhibitory Concentration) mic_test->mic_result is_active Is MIC ≤ Threshold? mic_result->is_active mbc_test Protocol 3: MBC/MFC Determination is_active->mbc_test Yes stop Compound has low activity is_active->stop No mbc_result Determine MBC/MFC (Minimum Bactericidal/Fungicidal Conc.) mbc_test->mbc_result biofilm_test Protocol 4: Anti-Biofilm Assay mbc_result->biofilm_test mbec_result Determine MBEC (Minimum Biofilm Eradication Conc.) biofilm_test->mbec_result

Caption: Tiered workflow for in vitro antimicrobial evaluation.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an iodo-quinoline derivative that inhibits the visible growth of a microorganism.[9] This is the gold-standard method for susceptibility testing.

Rationale for Reagents:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard for non-fastidious bacteria, as its composition is well-defined and minimally antagonistic to most antibiotics.[9] For yeasts, RPMI-1640 medium is used, as it supports fungal growth without interfering with the activity of most antifungal agents.[9]

  • Solvent: Dimethyl Sulfoxide (DMSO) is commonly used to dissolve hydrophobic compounds like many quinoline derivatives. Its final concentration in the assay must be kept low (typically ≤1%) to prevent solvent-induced toxicity to the microbes.[9]

Procedure:

  • Stock Solution Preparation: Accurately weigh the iodo-quinoline derivative and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old).

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the appropriate test broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation (96-well plate):

    • Add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the working stock solution of your compound (diluted from the DMSO stock in broth) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[9]

    • Well 11 serves as the growth control (inoculum, no compound).

    • Well 12 serves as the sterility control (broth only, no inoculum).

  • Inoculation: Add 100 µL of the prepared bacterial/fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[9]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet of growth.[9]

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of an iodo-quinoline derivative that results in a ≥99.9% reduction of the initial inoculum.

Procedure:

  • Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot evenly onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours or until growth is clearly visible on the plate corresponding to the growth control well.

  • Result Interpretation: The MBC/MFC is the lowest concentration from the MIC plate that yields no more than 0.1% of the original inoculum's viable colonies.

Protocol 4: Anti-Biofilm Activity Assay

Objective: To assess the ability of iodo-quinoline derivatives to inhibit the formation of or eradicate established biofilms.

Rationale: Microbial biofilms are a major cause of persistent and hard-to-treat infections.[3] Compounds that can prevent microbial adhesion or disrupt mature biofilms are of significant therapeutic interest.[1][6]

Procedure (Crystal Violet Staining Method):

  • Biofilm Formation: In a 96-well flat-bottom plate, add 100 µL of a standardized microbial suspension (adjusted to ~1 x 10⁷ CFU/mL) and 100 µL of serially diluted iodo-quinoline compound in growth medium. A control well with no compound is included.

  • Incubation: Incubate the plate for 24-48 hours at 37°C to allow biofilm formation.

  • Washing: Gently discard the medium and planktonic cells. Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and stain for 10-15 minutes.

  • Final Wash: Discard the stain and wash the wells thoroughly with water until the control wells are free of excess color.

  • Quantification: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye. Measure the absorbance at 570-590 nm using a microplate reader. The reduction in absorbance compared to the control indicates biofilm inhibition.

Data Presentation and Structure-Activity Relationships (SAR)

Summarizing antimicrobial data in a clear, tabular format is essential for comparing the efficacy of different derivatives and identifying trends.

Table 1: Illustrative Antimicrobial Activity of Iodo-Quinoline Derivatives (MIC in µg/mL)

Compound ID Derivative Type S. epidermidis S. aureus (MRSA) K. pneumoniae C. parapsilosis Reference
IQ-1 6-Iodo-4-carboxy-quinoline Active - Inactive Active [3][5]
HQ-I 4-Hydroxy-3-iodo-quinol-2-one - 0.049 - 0.097 - - [10]
CQ-I 8-Hydroxy-7-iodo-5-quinolinesulfonic acid - - - 2 - 1024 [11][12]
Ciprofloxacin Fluoroquinolone (Control) - Active Active - [3]
Vancomycin Glycopeptide (Control) - Active - - [10]

Data is synthesized from multiple sources for illustrative purposes. "-" indicates data not available in the cited sources.

Key SAR Insights:

  • Gram-Positive vs. Gram-Negative Activity: Many quinoline derivatives show greater potency against Gram-positive bacteria (e.g., S. epidermidis) than Gram-negative bacteria (e.g., K. pneumoniae).[3] This is often attributed to the complex outer membrane of Gram-negative bacteria, which can act as a permeability barrier.[3]

  • Impact of Substituents: The nature and position of various radicals linked to the quinoline core significantly influence the spectrum and level of antimicrobial activity.[1][3]

  • Antifungal Activity: Specific structural motifs, such as the 8-hydroxyquinoline core, are known to confer significant antifungal properties. The addition of iodine can further modulate this activity.[11][12]

  • Anti-adhesion Properties: Several iodo-quinoline derivatives have demonstrated the ability to inhibit microbial adhesion at sub-MIC concentrations, suggesting potential as anti-biofilm agents.[1][3]

Toxicity and Safety Considerations

While efficacy is crucial, the toxicological profile of any new drug candidate is equally important. Early-stage assessment can save significant resources.

  • In Silico Prediction: Computational tools can predict potential toxicity. QSAR (Quantitative Structure-Toxicity Relationship) models can estimate values like LD₅₀ (median lethal dose) and identify potential liabilities before synthesis.[13][14]

  • In Vitro Cytotoxicity: Novel compounds should be tested against mammalian cell lines (e.g., human dermal fibroblasts) to determine their selectivity index (SI)—the ratio of host cell toxicity to microbial toxicity. A high SI is desirable.[15]

  • Potential Liabilities: Researchers should be aware that some quinoline structures can be associated with hepatotoxicity or nephrotoxicity at high doses.[16] Careful structural modification is key to mitigating these risks.

Conclusion

Iodo-quinoline derivatives represent a fertile ground for the discovery of next-generation antimicrobial agents. Their straightforward synthesis, potent activity against clinically relevant pathogens (including resistant strains and biofilms), and tunable structure-activity relationships make them an attractive scaffold for further development. By employing the robust evaluation protocols outlined in this guide, researchers can systematically investigate this chemical space and identify promising lead compounds to combat the escalating threat of antimicrobial resistance.

References

  • Al-Matarneh, C.M., Nicolescu, A., Marinaş, I.C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772. [Link]

  • Al-Matarneh, C.M., Nicolescu, A., Marinaş, I.C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. ResearchGate. [Link]

  • Al-Matarneh, C.M., Nicolescu, A., Marinaş, I.C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubMed. [Link]

  • Al-Matarneh, C.M., Nicolescu, A., Marinaş, I.C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC. [Link]

  • O'Donnell, F., Smyth, T.J.P., Ramachandran, V.N., & Smyth, W.F. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38. [Link]

  • Ngo, H.X., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. [Link]

  • Singh, I., & Kumar, A. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Gnat, S., Łagowski, D., Kędzia, A., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology, 56(1), 80-89. [Link]

  • Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Singh, S., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal for Scientific Research and Development. [Link]

  • Kumari, S., et al. (2024). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Indian Journal of Chemistry. [Link]

  • Gnat, S., Łagowski, D., Kędzia, A., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. PubMed. [Link]

  • Yurttaş, L., et al. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. PubMed. [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. [Link]

  • Al-Zoubi, R.M., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. PMC. [Link]

  • Yurttaş, L., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Aldred, K.J., Kerns, R.J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Yilmaz, B., et al. (2022). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Marmara Pharmaceutical Journal. [Link]

  • Wikipedia. Diiodohydroxyquinoline. Wikipedia. [Link]

  • Kumari, S., et al. (2025). Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry (IJC). [Link]

  • Raj, R., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Coa, J.C., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]

  • Frolova, Y., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]

  • Frolova, Y., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [Link]

  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary. Minnesota Department of Health. [Link]

Sources

Application Notes & Protocols: Molecular Docking Studies of 4-oxo-1,4-dihydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of 4-oxo-1,4-dihydroquinolines and the Role of In Silico Screening

The 4-oxo-1,4-dihydroquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Derivatives of this core have been successfully developed into drugs that target a variety of biological macromolecules, most notably bacterial DNA gyrase and topoisomerase II, as well as protein kinases in cancer therapy.[3][4][5]

The journey from a promising chemical scaffold to a clinically effective drug is long and resource-intensive. Molecular docking, a powerful computational technique, serves as an indispensable tool in this process. It predicts the preferred orientation of a molecule (the ligand) when bound to a specific region of a target protein, simulating the "lock and key" interaction at a molecular level.[6] This in silico approach allows researchers to rapidly screen large libraries of derivatives, prioritize compounds for synthesis, and gain deep insights into the structural basis of their activity before committing to expensive and time-consuming wet-lab experiments.[7][8]

This guide provides a detailed, experience-driven protocol for conducting molecular docking studies on 4-oxo-1,4-dihydroquinoline derivatives. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating workflow from initial setup to final analysis.

The Molecular Docking Workflow: A Conceptual Overview

At its core, a molecular docking experiment simulates the binding process between a ligand and a protein. The goal is to find the most stable binding pose, which is typically the one with the lowest free energy of binding. This process can be broken down into several key stages, each requiring careful attention to detail to ensure the scientific validity of the results.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Simulation cluster_analysis Part 3: Analysis PDB Select Protein Target (e.g., from PDB) PrepProt Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt Ligand Design/Select Ligand (4-oxo-1,4-dihydroquinoline) PrepLig Prepare Ligand (2D to 3D, energy minimization) Ligand->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Docking Scores (Binding Affinity) Dock->Analyze Visualize Visualize Binding Poses (H-Bonds, Hydrophobic Int.) Analyze->Visualize Validate Validate & Interpret (Compare to experimental data) Visualize->Validate

Caption: A high-level overview of the molecular docking workflow.

Part I: Preparation of Molecular Structures (The Foundation)

The quality of your input structures directly determines the quality of your docking results. The principle of "garbage in, garbage out" is acutely true here. Preparation involves refining the raw structural data into a clean, chemically correct format suitable for the docking algorithm.

Protocol 1.1: Receptor (Protein) Preparation

Protein structures obtained from the Protein Data Bank (PDB) are experimental snapshots and often contain non-essential molecules (like water), missing atoms (hydrogens), and potential structural artifacts. This protocol details the necessary cleanup steps.[9][10]

Causality:

  • Removing Water Molecules: Crystallographic water molecules can occupy the binding site. While some may play a role in ligand binding (as a bridge), they are typically removed to prevent steric hindrance and simplify the calculation, unless there is strong evidence for their functional role.

  • Adding Hydrogens: PDB files often lack hydrogen atoms to simplify the file size. Hydrogens are critical for defining the correct tautomeric and ionization states of amino acid residues and for forming hydrogen bonds, which are key to ligand binding.

  • Assigning Charges: The docking software needs to calculate electrostatic interactions. Assigning partial charges (e.g., Gasteiger charges) to each atom is essential for this.[11]

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the 3D structure of your target protein from the RCSB Protein Data Bank (e.g., PDB ID: 2XCT for E. coli DNA gyrase, 4HJO for EGFR tyrosine kinase).[5][12]

  • Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., AutoDockTools (ADT), UCSF Chimera, Schrödinger Maestro).[10][13]

    • Remove all water molecules.

    • Delete any co-crystallized ligands, ions, or cofactors not relevant to your study. This is crucial as you want to dock your compound into an empty binding site.

    • If the protein is a multimer, retain only the chain(s) that form the binding site of interest.

  • Add Hydrogens: Use the software's tools to add hydrogen atoms. It is critical to add polar hydrogens only, as these are the ones involved in hydrogen bonding. The united-atom scoring function used by programs like AutoDock Vina implicitly treats non-polar hydrogens.

  • Assign Partial Charges: Compute and assign partial charges. For example, in ADT, this involves adding Kollman charges for proteins.

  • Set Atom Types: Define atom types (e.g., Sybyl atom types). This is often handled automatically by preparation wizards in software packages.

  • Save in Required Format: Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina. This format includes coordinates, partial charges (Q), and atom types (T).[14]

Protocol 1.2: Ligand (4-oxo-1,4-dihydroquinoline Derivative) Preparation

The ligand must be converted into a 3D structure with an optimal conformation and correct chemical properties.

Causality:

  • 2D to 3D Conversion: Docking requires a three-dimensional representation of the molecule.

  • Energy Minimization: This process finds a low-energy, stable 3D conformation of the ligand. Docking a high-energy, unstable conformer can lead to inaccurate binding energy predictions.

  • Defining Rotatable Bonds: The docking software needs to know which bonds in the ligand can rotate freely. This allows it to explore different conformations (poses) of the ligand within the binding site, which is fundamental to the docking process.

Step-by-Step Methodology:

  • Create 2D Structure: Draw the 2D structure of your 4-oxo-1,4-dihydroquinoline derivative using a chemical drawing tool like ChemDraw or MarvinSketch.[13]

  • Convert to 3D: Convert the 2D structure to a 3D format (e.g., SDF or MOL2). Most chemical drawing software can perform this conversion.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., OPLS3, MMFF94). This can be done in software like Avogadro or Schrödinger's LigPrep.[9]

  • Load into Preparation Tool (ADT): Open the energy-minimized 3D ligand file in AutoDockTools.

  • Assign Charges: Compute Gasteiger charges for the ligand.[15]

  • Define Torsion Tree: Define the rotatable bonds. ADT can automatically detect and set these. The root of the torsion tree is typically anchored in a rigid part of the molecule.[15]

  • Save in PDBQT Format: Save the prepared ligand as a PDBQT file.

Part II: Performing the Docking Simulation

With prepared receptor and ligand files, the next stage is to define the search space on the protein and run the simulation.

Protocol 2.1: Grid Box Generation

The docking algorithm does not search the entire protein surface. You must define a specific 3D search space, known as the grid box, where the software will attempt to place the ligand.

Causality:

  • Focusing the Search: Docking is computationally intensive. Restricting the search to the known or predicted active site dramatically increases efficiency and accuracy.

  • Defining Dimensions: The grid box must be large enough to accommodate the ligand and allow it to rotate and translate freely, but not so large that it wastes computational effort searching irrelevant space.[16]

Step-by-Step Methodology:

  • Identify the Binding Site: If you are using a protein structure that was co-crystallized with a known inhibitor, the active site is easily identified as the space occupied by that inhibitor. If not, you may need to use site-prediction software or information from the literature.

  • Set Grid Box in ADT: In AutoDockTools, load your prepared receptor PDBQT file.

  • Center the Grid: Center the grid box on the identified active site. You can do this by selecting the residues of the active site or by using the coordinates of a co-crystallized ligand.[14]

  • Adjust Dimensions: Set the dimensions (x, y, z) of the box. A good rule of thumb is to ensure there is a buffer of at least 5-10 Å around the space the ligand could occupy. For a typical drug-like molecule, a box of 20x20x20 Å is often a good starting point.[17]

  • Save Grid Parameters: The grid center coordinates and dimensions will be used in the docking configuration file.

Protocol 2.2: Running the Docking Simulation using AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source docking program.[13] It uses a sophisticated scoring function to rank the predicted binding poses.

Step-by-Step Methodology:

  • Create a Configuration File: Create a text file (e.g., conf.txt) that tells Vina where to find the input files and how to run the simulation.[14]

    • receptor & ligand : Paths to your prepared PDBQT files.

    • out : The name of the output file that will contain the docking results.

    • center_x, y, z & size_x, y, z : The grid box parameters determined in the previous step.[17]

    • exhaustiveness : Controls the thoroughness of the search. Higher values increase computational time but also increase the chance of finding the best pose. A value of 8 is a reasonable default.

  • Run Vina from the Command Line: Open a terminal or command prompt, navigate to the folder containing your files, and execute Vina.[14]

    • This command tells Vina to use your configuration file and to write a log file summarizing the results.

Part III: Analysis and Validation of Docking Results

The output of a docking run is a set of ligand poses ranked by their predicted binding affinity. This raw data requires careful analysis and interpretation to yield meaningful biological insights.

Interpreting Docking Scores & Visualizing Poses

The primary quantitative output from Vina is the binding affinity, reported in kcal/mol. This score is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[18]

However, the score alone is insufficient. Visual inspection of the top-ranked poses is mandatory to ensure they are chemically sensible and to understand the specific molecular interactions driving the binding.

G cluster_interactions Key Non-Covalent Interactions Ligand Ligand (4-oxo-1,4-dihydroquinoline) Hbond Hydrogen Bonds Ligand->Hbond e.g., with Asp87 Hydro Hydrophobic Interactions Ligand->Hydro e.g., with Ala67 PiPi Pi-Pi Stacking Ligand->PiPi e.g., with Phe198 Electro Electrostatic/Ionic Ligand->Electro Receptor Receptor Active Site (Amino Acid Residues) Receptor->Hbond Receptor->Hydro Receptor->PiPi Receptor->Electro

Caption: Key protein-ligand interactions to analyze post-docking.

Step-by-Step Analysis:

  • Examine the Log File: The output log file (log.txt) will contain a table of the top binding modes (usually 9) and their corresponding binding affinities.

  • Load Results into a Visualizer: Open your receptor PDBQT file and the docking output file (*_out.pdbqt) in a molecular visualizer like PyMOL or BIOVIA Discovery Studio.[13][16]

  • Analyze Interactions: For the top-scoring pose(s), analyze the specific interactions between the 4-oxo-1,4-dihydroquinoline derivative and the protein's active site residues.

    • Hydrogen Bonds: Identify hydrogen bonds between donors/acceptors on the ligand (e.g., the 4-oxo group, the carboxylic acid at position 3) and residues in the binding pocket (e.g., with Asp or Arg residues).[8]

    • Hydrophobic Interactions: Look for interactions between non-polar parts of the ligand (e.g., aromatic rings) and hydrophobic residues (e.g., Ala, Val, Leu).

    • Pi-Pi Stacking: The quinoline ring system can form favorable pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).[19]

Protocol 3.1: Post-Docking Validation

A docking protocol is only trustworthy if it is validated. A key validation method is to check if the protocol can reproduce known experimental results.

Step-by-Step Methodology (Re-docking):

  • Select a PDB Entry with a Co-crystallized Ligand: Choose a crystal structure of your target protein that already has a similar quinolone-based inhibitor bound in the active site.

  • Extract and Prepare the Native Ligand: Extract the co-crystallized ligand from the PDB file and prepare it using Protocol 1.2.

  • Dock the Native Ligand: Dock this native ligand back into its own protein structure using the established protocol (Protocols 2.1 and 2.2).

  • Calculate RMSD: Compare the docked pose of the ligand with its original, co-crystallized position. This is done by calculating the Root Mean Square Deviation (RMSD) between the two poses.

  • Assess Accuracy: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[3]

Data Presentation: A Case Study Synopsis

Molecular docking studies generate quantitative data that can be correlated with experimental results. The table below synthesizes findings from various studies on 4-oxo-1,4-dihydroquinoline derivatives, illustrating the types of data generated and their interpretation.

Compound ID/ClassTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50 / MIC)Reference
Derivative 6h EGFR Tyrosine Kinase (4HJO)Strong Affinity (score not specified)Not specified22.22 µM (A-549 cells)[12][20]
Derivative 9L Axl Kinase (5U6B)-4.085Not specifiedNot specified[21]
Compound 4 DNA Gyrase (3IVX)-8.508Not specifiedAntibacterial activity noted[21]
Ciprofloxacin E. coli Topoisomerase IV-5.50Not specified0.0038 µg/mL (E. coli)[7]
Moxifloxacin Human Topoisomerase IIα (4fm9)-7.7GLN773Anti-proliferative effects noted[22]

Note: This table is a representative summary. Direct comparison of docking scores between different studies and software should be done with caution due to variations in scoring functions and protocols.

Conclusion

Molecular docking is a powerful, predictive tool that significantly accelerates the discovery and optimization of 4-oxo-1,4-dihydroquinoline derivatives as therapeutic agents. By providing a window into the molecular interactions that govern biological activity, it allows for a more rational, structure-based approach to drug design. The validity of these in silico predictions, however, hinges on a meticulously executed and validated protocol, from the initial preparation of structures to the final interpretation of results. When integrated with experimental data, this computational methodology provides invaluable insights, guiding synthetic efforts toward more potent and selective drug candidates.[7]

References

  • Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies. ResearchGate. Available from: [Link]

  • Molecular modelling studies for 4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives as Anticancer agents. ResearchGate. Available from: [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PMC. Available from: [Link]

  • 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. PubMed. Available from: [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available from: [Link]

  • Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Molecular Docking and 3D-QSAR Studies on Quinolone-based HDAC Inhibitors. Letters in Drug Design & Discovery. Available from: [Link]

  • Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent. PMC. Available from: [Link]

  • Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b. Taylor & Francis Online. Available from: [Link]

  • Design, Synthesis, Molecular Docking and Antibacterial Screening of Some Quinolone Compounds. REVISTA DE CHIMIE. Available from: [Link]

  • Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • (PDF) Molecular Docking study, Synthesis and Preliminary Anti-inflammatory and Antimicrobial of New Conjugate of Quinolone-Phenolic Compounds. ResearchGate. Available from: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available from: [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PMC. Available from: [Link]

  • AutoDock Vina Manual. The Scripps Research Institute. Available from: [Link]

  • Vina Docking Tutorial. Eagon Research Group. Available from: [Link]

  • Basic docking. Autodock Vina 1.2.0 documentation. Available from: [Link]

  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). PMC. Available from: [Link]

  • Design, synthesis, insilco docking and biological evaluation of new 5-oxo-imidazoline derivatives as potent polo– like kinase 1 inhibitors. Journal of Medicinal and Pharmaceutical Chemistry Research. Available from: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]

  • Docking studies on novel analogs of quinolones. Journal of Pharmacy & Pharmacognosy Research. Available from: [Link]

  • 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. Bentham Science. Available from: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available from: [Link]

  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. PMC. Available from: [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Brieflands. Available from: [Link]

  • hydroxy-2-oxoquinoline-3-carboxamide derivatives as a. SciHorizon. Available from: [Link]

  • Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Arabian Journal of Chemistry. Available from: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available from: [Link]

Sources

Application Note: High-Throughput Screening of Quinoline-3-Carbonitrile Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, recognized as a potent bioisostere of the 4-anilinoquinazoline class (e.g., gefitinib, erlotinib). These compounds function primarily as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), specifically EGFR and HER2.[1] This application note details a robust High-Throughput Screening (HTS) workflow for identifying novel kinase inhibitors from combinatorial quinoline-3-carbonitrile libraries.

We prioritize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format for the primary screen. This choice is critical: quinoline derivatives often exhibit intrinsic fluorescence in the blue/green region. TR-FRET minimizes false positives caused by compound autofluorescence, ensuring data integrity.

Scientific Rationale & Library Context

The Scaffold

The 4-anilinoquinoline-3-carbonitrile core mimics the adenine ring of ATP. The nitrile group at position 3 acts as an electron-withdrawing group, enhancing the acidity of the aniline NH, which strengthens the hydrogen bond with the kinase hinge region (typically Met793 in EGFR).

Library Source & Quality

These libraries are often generated via one-pot multicomponent reactions (e.g., Knoevenagel condensation followed by cyclization).

  • Critical QC Parameter: Quinoline-3-carbonitriles are planar and lipophilic (LogP > 4). Precipitation in aqueous assay buffers is a common failure mode.

  • Requirement: All library plates must undergo nephelometry or solubility testing in the assay buffer (1% DMSO final) prior to screening to filter out insoluble aggregates.

Experimental Workflow Logic

The screening campaign follows a tiered approach to maximize resource efficiency and data fidelity.

Caption: Tiered HTS workflow designed to filter false positives (aggregators/fluorescent compounds) early.

Detailed Protocol: TR-FRET EGFR Kinase Assay

This protocol utilizes a Lanthanide-based TR-FRET system (e.g., LANCE® Ultra or HTRF®). The donor is a Europium-chelate labeled anti-phosphotyrosine antibody, and the acceptor is a ULight™-labeled peptide substrate.

Reagents & Equipment
  • Target: Recombinant EGFR kinase domain (cytoplasmic).

  • Substrate: Poly-GT (Glu:Tyr, 4:1) biotinylated or specific ULight-peptide.

  • ATP: Ultra-pure (Km for EGFR is ~2-5 µM; screen at Km).

  • Detection: Eu-W1024 anti-phosphotyrosine antibody.

  • Liquid Handler: Acoustic dispenser (e.g., Echo 650) for nanoliter transfers.

  • Reader: Multimode plate reader capable of TR-FRET (e.g., EnVision, PHERAstar).

Assay Buffer Formulation
  • 50 mM HEPES (pH 7.5)

  • 10 mM MgCl₂

  • 1 mM EGTA

  • 0.01% Brij-35 (Critical to prevent quinoline aggregation)

  • 2 mM DTT (Add fresh)

Step-by-Step Procedure (384-well Low Volume)

Step 1: Compound Transfer

  • Dispense 50 nL of library compounds (10 mM DMSO stock) into the assay plate.

  • Final screening concentration: 10 µM .

  • Controls:

    • High Control (HC): DMSO only (0% inhibition).

    • Low Control (LC): 10 µM Erlotinib or Staurosporine (100% inhibition).

Step 2: Enzyme Addition

  • Dilute EGFR enzyme to 2x concentration (approx. 0.5 nM final) in Assay Buffer.

  • Dispense 5 µL of 2x Enzyme into all wells.

  • Incubate for 10 minutes at RT to allow compound-enzyme binding.

Step 3: Reaction Initiation

  • Prepare 2x Substrate/ATP mix (ATP at Km, Substrate at 50 nM).

  • Dispense 5 µL of Substrate/ATP mix.

  • Seal plate and incubate for 60 minutes at RT.

Step 4: Detection

  • Prepare 4x Detection Mix (Eu-Antibody + EDTA to stop reaction).

  • Dispense 10 µL of Detection Mix.

  • Incubate for 60 minutes at RT.

Step 5: Reading

  • Read on PHERAstar using TR-FRET module.

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Integration delay: 50 µs (removes short-lived quinoline autofluorescence).

Data Analysis & Validation

Signal Calculation

Calculate the Ratio (


) for each well:


Quality Control Metrics

The assay robustness is validated using the Z-factor (


). For a reliable HTS campaign, 

is required.


  • 
    : Standard Deviation
    
  • 
    : Mean signal
    
Hit Selection Logic

Quinoline libraries often yield "frequent hitters" due to hydrophobicity. We apply a strict triage logic:

Caption: Triage logic to identify quenching artifacts common in aromatic libraries.

Artifact Check: If the Donor signal (615 nm) in a hit well is significantly lower (< 70%) than the plate mean, the compound is likely a "quencher" or inner-filter effect artifact, not a true inhibitor.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Z' Factor (< 0.5) Pipetting error or reagent degradation.Check liquid handler CVs. Ensure ATP is fresh. Increase antibody concentration.
High False Positive Rate Compound aggregation or autofluorescence.Add 0.01% Triton X-100 or Brij-35. Switch to Red-shifted dyes if autofluorescence persists.
Signal Drift Evaporation in edge wells.Use low-volume plates with better sealing. Centrifuge plates before reading.
Precipitation Quinoline solubility limit reached.Lower screening concentration to 1 µM or improve DMSO mixing.

References

  • BenchChem. Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity.Link

  • Wissner, A., et al. (2003).[2] Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2).[2][3] Journal of Medicinal Chemistry.[2] Link

  • Southern Research. High-Throughput Screening & Discovery Services.[4]Link

  • Thermo Fisher Scientific. High-Throughput Screening Libraries for Small-Molecule Drug Discovery.[5]Link

  • Galli, G., et al. (2025). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds.[6] MDPI. Link

Sources

Application Note: Synthesis of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid from 4-Iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry. It serves as the structural core for broad-spectrum fluoroquinolone antibiotics and is a critical building block for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, such as Ivacaftor derivatives [1].

This application note details a robust, three-step synthetic protocol for 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid starting from commercially available 4-iodoaniline. The methodology employs the classic Gould-Jacobs reaction pathway, optimized for high yield, scalability, and high-purity isolation without the need for complex chromatographic purification.

Mechanistic Rationale & Experimental Design

To ensure a self-validating synthetic workflow, it is critical to understand the causality behind the chosen reagents and conditions:

  • Addition-Elimination (Enamine Formation): The primary amine of 4-iodoaniline acts as a nucleophile, attacking the highly electrophilic ethoxymethylene carbon of diethyl ethoxymethylenemalonate (EMME). The reaction is driven to completion by the thermal elimination of ethanol, yielding the enamine intermediate.

  • Thermal Electrocyclic Ring Closure (Gould-Jacobs Cyclization): The cyclization of the enamine into the quinoline core requires substantial activation energy to drive the intramolecular acylation onto the aromatic ring. Diphenyl ether is specifically chosen as the solvent because its high boiling point (~259 °C) allows the reaction to be refluxed at 240–260 °C. At this temperature, the cyclization proceeds rapidly (45 minutes), releasing a second equivalent of ethanol.

  • Saponification and Isoelectric Precipitation: The ethyl ester is highly stable and requires harsh basic hydrolysis (3.0 equivalents of NaOH at reflux) to cleave. The resulting sodium carboxylate salt is highly water-soluble, allowing impurities to be filtered out if necessary. The target molecule is amphoteric; careful acidification to pH ~3 using 2 M H₂SO₄ ensures the molecule reaches its isoelectric point, triggering sudden and near-quantitative precipitation of the free carboxylic acid [1].

Reaction Pathway Visualization

G A 4-Iodoaniline + EMME B Diethyl (((4-iodophenyl)amino) methylene)malonate (Enamine Intermediate) A->B Addition-Elimination (110-120 °C) C Ethyl 6-iodo-4-oxo-1,4- dihydroquinoline-3-carboxylate (Quinoline Ester) B->C Thermal Cyclization Diphenyl Ether (240-260 °C) D 6-Iodo-4-oxo-1,4- dihydroquinoline-3-carboxylic acid (Target Acid) C->D 1. NaOH, H2O, Reflux 2. H2SO4 (pH ~3)

Gould-Jacobs synthetic route for 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Quantitative Data & Yield Summary

The following table summarizes the stoichiometric parameters, reaction conditions, and validated yields based on the optimized protocol [1].

StepIntermediate / TargetReagents & SolventsConditionsExpected YieldIPQC / Visual Cue
1 Enamine Intermediate (5 )4-Iodoaniline, EMME (1.05 eq)110–120 °C, 2 h>95%Cessation of ethanol evolution.
2 Quinoline Ester (6 )Diphenyl ether (11 eq)240–260 °C, 45 min86%Heavy precipitation upon cooling to RT.
3 Target Carboxylic Acid (7 )NaOH (3.0 eq), H₂O, 2 M H₂SO₄Reflux 4 h, then RT97%Massive precipitation at pH ~3.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl (((4-iodophenyl)amino)methylene)malonate (5)
  • Charge: In a round-bottom flask equipped with a short-path distillation head, combine 4-iodoaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME) (1.05 equiv).

  • Heat: Heat the neat mixture to 110–120 °C using an oil bath.

  • Monitor: Observe the distillation of ethanol. The reaction is self-validating; complete cessation of ethanol evolution (typically 1.5 to 2 hours) indicates the completion of the Michael addition-elimination sequence.

  • Isolate: Cool the mixture to room temperature. The resulting crude enamine (5 ) solidifies and can be used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (6)
  • Charge: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Charge the flask with diphenyl ether (21.3 g, 125.1 mmol) and the enamine intermediate 5 (4.41 g, 11.3 mmol).

  • Cyclize: Heat the reaction mixture vigorously to reflux (between 240 °C and 260 °C) for exactly 45 minutes. Caution: Ensure the condenser is properly rated for high-temperature vapors.

  • Cool & Precipitate: Remove the heat source and allow the reaction to cool to room temperature. A heavy precipitate of the cyclized quinoline ester will form as the mixture cools.

  • Filter & Wash: Filter the precipitate under vacuum. Wash the filter cake thoroughly with heptane (3 × 15 mL) to extract and remove all residual diphenyl ether solvent.

  • Dry: Dry the solid under vacuum to afford the quinoline ester (6 ). (Expected Yield: ~3.33 g, 86%) [1].

Step 3: Synthesis of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7)
  • Suspend: In a round-bottom flask, suspend the quinoline ester 6 (1.81 g, 5.3 mmol) in deionized water (30 mL).

  • Basify: Add sodium hydroxide (0.63 g, 15.9 mmol, 3.0 equiv) to the suspension.

  • Hydrolyze: Heat the reaction mixture to reflux for 4 hours. Self-Validation: The suspension will gradually transition into a clear solution as the water-soluble sodium quinoline-3-carboxylate salt is formed.

  • Acidify: Cool the solution to room temperature. Slowly add 2 M H₂SO₄ dropwise under continuous stirring until the pH reaches ~3.

  • Isolate: The target free acid will immediately crash out of solution as a dense precipitate. Filter the solid under vacuum, wash with a small portion of ice-cold water to remove inorganic salts, and dry thoroughly under high vacuum to afford the final product (7 ). (Expected Yield: ~1.61 g, 97%) [1].

References

  • Iazzi, M., Junor, P., Doshi, J., Acharya, S., Sühring, R., Viirre, R. D., & Gupta, G. D. (2023). Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. ACS Omega, 8(48), 45606–45615.[Link]

High-Fidelity Characterization of Quinoline Derivatives: A Multi-Modal Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for antimalarials (e.g., Chloroquine), kinase inhibitors, and broad-spectrum antibiotics.[1] However, the characterization of substituted quinolines presents specific challenges: distinguishing regioisomers (e.g., 6- vs. 7-substitution), analyzing tautomeric forms (e.g., 2-hydroxyquinoline vs. 2-quinolone), and managing nitrogen-induced line broadening.

This guide provides a rigorous, field-proven workflow for the structural confirmation of quinoline derivatives. By integrating High-Resolution Mass Spectrometry (HRMS) fragmentation logic with 2D NMR connectivity mapping, we establish a self-validating protocol that eliminates ambiguity in drug development pipelines.

Part 1: Sample Preparation & Handling

The "Garbage In, Garbage Out" Rule: Quinoline derivatives are nitrogenous heterocycles that are highly sensitive to pH and concentration effects. Improper sample preparation is the leading cause of inconsistent chemical shifts and poor shimming.

Solvent Selection Strategy

While CDCl₃ is standard for organic small molecules, it is often suboptimal for polar quinolines due to aggregation (π-π stacking) and solubility issues.

SolventSuitabilityRationale
DMSO-d₆ Preferred Breaks intermolecular H-bonds; prevents aggregation; sharpens signals for exchangeable protons (NH/OH).
CDCl₃ SecondaryGood for non-polar derivatives. Warning: Concentration-dependent shifts are common due to stacking.
Methanol-d₄ TertiaryUseful for LC-MS correlation but causes loss of exchangeable proton signals (NH/OH).
TFA-d SpecializedUsed to protonate the ring nitrogen, resolving overlapping aromatic signals by inducing downfield shifts.
Protocol 1: NMR Sample Preparation (Standard)
  • Mass: Weigh 5–10 mg of the quinoline derivative.

  • Solvation: Add 600 µL of DMSO-d₆ (99.9% D).

  • Filtration: If any turbidity exists, filter through a 0.2 µm PTFE syringe filter directly into the NMR tube. Suspended particles degrade line shape.

  • Volume: Ensure a solvent height of exactly 4.0–4.5 cm in the tube to match the receiver coil sweet spot.

Part 2: Mass Spectrometry Profiling

Objective: Confirm molecular formula and utilize characteristic fragmentation patterns to identify the quinoline core.

Fragmentation Logic: The "HCN Signature"

Quinolines exhibit a distinct fragmentation pathway in ESI+ mode. The stable aromatic core typically resists fragmentation until high collision energies are applied, where it characteristically ejects Hydrogen Cyanide (HCN).

  • Primary Event: Loss of HCN (Neutral loss of 27 Da).

  • Secondary Event: Loss of Acetylene (C₂H₂; Neutral loss of 26 Da) from the remaining phenyl ring.

Protocol 2: LC-MS/MS Screening

System: Q-TOF or Orbitrap (High Resolution required for formula confirmation).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode (Capillary Voltage: 3.5 kV).

  • MS/MS: Perform Data Dependent Acquisition (DDA).

    • Collision Energy: Stepped energy (20, 40, 60 eV) to capture the HCN loss.

Visualization: MS Fragmentation Pathway

The following diagram illustrates the decision logic based on MS fragmentation.

MS_Fragmentation Start Precursor Ion [M+H]+ Frag1 Fragment [M+H - 27]+ (Loss of HCN) Start->Frag1 Collision Induced Dissociation (CID) Check Check Regiochemistry (Substituent Loss?) Start->Check Alternative Pathway Frag2 Fragment [M+H - 27 - 26]+ (Loss of C2H2) Frag1->Frag2 Secondary Fragmentation Check->Frag1 Core Intact

Figure 1: Characteristic fragmentation pathway for quinoline derivatives. The loss of HCN (27 Da) is diagnostic for the nitrogen-containing ring.

Part 3: NMR Characterization Strategy

Objective: Unambiguous assignment of regiochemistry.

1H NMR: The "Fingerprint" Region

In DMSO-d₆, quinoline protons appear in distinct zones.

  • H-2: Most deshielded (~8.8–9.0 ppm, dd) due to proximity to Nitrogen.

  • H-3: Upfield (~7.4–7.6 ppm).

  • H-4: Deshielded (~8.0–8.4 ppm).

  • Coupling Constants (

    
    ): 
    
    • 
       ~ 4.0–4.5 Hz (Characteristic of pyridine ring).
      
    • 
       ~ 8.0–8.5 Hz.
      
2D NMR: "Walking the Ring"

1D NMR is insufficient for substituted quinolines. You must use HMBC (Heteronuclear Multiple Bond Correlation) to bridge the two rings.

  • Critical Connectivity: The quaternary carbons C-4a and C-8a act as the bridge.

    • H-4 will show a strong HMBC correlation to C-8a .

    • H-5 (benzene ring) will also correlate to C-8a .

    • This shared correlation links the two spin systems.

Protocol 3: The "Connectivity" Pulse Sequence
  • 1H NMR: 16 scans, 30° pulse, D1 = 1.0s.

  • COSY: Magnitude mode. Identifies H2-H3-H4 and H5-H6-H7-H8 spin systems.

  • HSQC: Multiplicity-edited. Distinguishes CH/CH₃ (up/red) from CH₂ (down/blue).

  • HMBC: Optimized for long-range coupling (

    
     Hz).
    
    • Crucial Step: Look for 3-bond correlations from H-2 to C-8a to confirm the N-orientation.

Visualization: NMR Structural Logic

This diagram demonstrates how to link the pyridine and benzene rings using HMBC.

NMR_Connectivity cluster_legend Legend H2 Proton H-2 (~8.9 ppm) C8a Quaternary C-8a (Bridgehead) H2->C8a HMBC (3J) H4 Proton H-4 (~8.3 ppm) H4->C8a HMBC (3J) C4a Quaternary C-4a (Bridgehead) H4->C4a HMBC (2J) H5 Proton H-5 (~7.9 ppm) H5->C4a HMBC (3J) key Green Arrow: Strong 3-bond Link Yellow Arrow: Weaker 2-bond Link

Figure 2: HMBC Connectivity Map. The convergence of correlations from H-4 and H-5 onto the bridgehead carbons (C4a/C8a) proves the fused ring structure.

Part 4: Integrated Structural Elucidation Workflow

The following flowchart represents the decision matrix used by the Structural Elucidation Group to confirm a candidate quinoline structure.

Workflow Start Synthesized Quinoline Derivative Step1 LC-MS/MS (ESI+) Start->Step1 Decision1 Is [M+H]+ Correct? Step1->Decision1 Step2 Check Fragmentation: Loss of 27 Da (HCN)? Decision1->Step2 Yes Fail Re-evaluate Synthesis Decision1->Fail No Decision2 Quinoline Core Confirmed? Step2->Decision2 Step3 1H NMR (DMSO-d6) Decision2->Step3 Yes Decision2->Fail No Step4 2D NMR (COSY + HMBC) Step3->Step4 Analysis Map HMBC to Bridgeheads (C4a/C8a) Step4->Analysis Final Structure Validated Analysis->Final

Figure 3: Integrated Characterization Workflow. A step-by-step decision tree ensuring data integrity from mass screening to NMR connectivity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Retrieved from [Link]

  • MDPI (Molecules). Structural Elucidation of Quinoline Derivatives. (Various Articles). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Quinoline Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Note: Development and Validation of Quinoline-Based Compounds as EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase (RTK) that plays a critical role in regulating cell survival, proliferation, and differentiation. Aberrant activation of EGFR—often through overexpression or mutation—drives oncogenic signaling cascades, predominantly via the PI3K/AKT and Ras/MAPK pathways[1]. Consequently, EGFR tyrosine kinase inhibitors (TKIs) have become a cornerstone in targeted oncology.

In recent years, the quinoline scaffold has emerged as a highly privileged pharmacophore in medicinal chemistry for kinase inhibition[2]. The causality behind this preference lies in structural biomimicry: the nitrogen-containing bicyclic ring of quinoline effectively mimics the adenine moiety of adenosine triphosphate (ATP). This structural homology allows quinoline derivatives to competitively bind to the ATP-binding pocket within the intracellular kinase domain of EGFR, thereby preventing autophosphorylation and halting downstream signal transduction[2].

Furthermore, the quinoline core is highly amenable to synthetic functionalization at the 2-, 4-, and 6-positions. This flexibility allows medicinal chemists to fine-tune the electronic and steric properties of the molecule, maximizing critical hydrogen-bonding interactions with key hinge-region residues such as Met793 and Asp855[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK Ras / MAPK Pathway EGFR->MAPK Phosphorylation Quinoline Quinoline Inhibitor Quinoline->EGFR ATP-Competitive Block Apoptosis Apoptosis / Cell Arrest Quinoline->Apoptosis Induces

Caption: EGFR signaling pathway and its targeted inhibition by quinoline-based compounds.

Experimental Workflow & Rational Design

The development of novel quinoline-based EGFR inhibitors follows a rigorous, self-validating workflow. In silico molecular docking is first utilized to predict binding affinities, followed by chemical synthesis. The synthesized candidates are then subjected to a cascade of biochemical and cellular assays to validate target engagement and physiological efficacy[4].

Drug_Discovery_Workflow Design Rational Design (In Silico) Synthesis Chemical Synthesis (Quinoline Core) Design->Synthesis Biochem Biochemical Assay (EGFR-TK Inhibition) Synthesis->Biochem Cellular Cellular Assay (MTT / Flow Cytometry) Biochem->Cellular Optimization Lead Optimization Cellular->Optimization Optimization->Design SAR Feedback

Caption: General experimental workflow for the discovery and validation of EGFR inhibitors.

Protocol 1: Synthesis of a Quinoline Core Intermediate

Example: Synthesis of 4-((7-chloroquinolin-4-yl)oxy)benzaldehyde (a common precursor for quinoline-quinazoline hybrids)[5].

Rationale & Causality: This nucleophilic aromatic substitution (SNAr) relies on potassium carbonate as a weak base to deprotonate the phenol group of 4-hydroxybenzaldehyde, significantly enhancing its nucleophilicity. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it readily dissolves both organic reactants and inorganic bases while stabilizing the charged transition state, thereby accelerating the reaction.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of 4,7-dichloroquinoline and 1.0 mmol of 4-hydroxybenzaldehyde in 15 mL of anhydrous DMF.

  • Base Addition: Add 1.5 mmol of anhydrous potassium carbonate (

    
    ) to the mixture.
    
  • Reflux: Heat the reaction mixture to 100°C under a nitrogen atmosphere for 6–8 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Validation Check: The disappearance of the 4,7-dichloroquinoline spot confirms reaction completion.

  • Workup: Cool the mixture to room temperature and pour it over crushed ice. The resulting precipitate is filtered, washed thoroughly with distilled water to remove residual DMF and salts, and dried under a vacuum.

  • Purification: Recrystallize the crude product from ethanol.

  • Structural Validation: Confirm the structure using

    
     NMR, 
    
    
    
    NMR, and FT-IR spectroscopy before proceeding to biological evaluation[5].

Biochemical Validation

To confirm that the synthesized quinoline derivatives directly engage the EGFR target, a cell-free biochemical assay is required.

Protocol 2: EGFR-TK Inhibition Assay (ADP-Glo™ Kinase Assay)

Rationale & Causality: The ADP-Glo™ assay is a luminescent kinase assay that measures the amount of ADP formed during a kinase reaction. It is highly preferred in drug discovery because it is a homogeneous, universal assay that directly correlates with kinase activity[6]. The self-validating nature of this protocol lies in its two-step reagent addition: the first reagent completely depletes unreacted ATP, ensuring that the subsequent luminescence signal (generated by converting ADP back to ATP for luciferase) is strictly derived from the kinase's actual enzymatic turnover, eliminating false positives.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA). Dilute the recombinant EGFR kinase enzyme, ATP, and poly(Glu,Tyr) substrate to their optimized concentrations.
    
  • Compound Incubation: In a 384-well plate, add 1 µL of the quinoline compound (serially diluted in DMSO) to 2 µL of the EGFR enzyme solution. Incubate for 15 minutes at room temperature to allow compound-target binding.

  • Reaction Initiation: Add 2 µL of the ATP/substrate mixture to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence using a microplate reader. Calculate the percentage of kinase inhibition relative to the positive (DMSO only) and negative (no enzyme) controls. Determine the

    
     using non-linear regression analysis[6].
    

Cellular Validation

While biochemical assays prove target engagement, cellular assays are mandatory to prove that the quinoline compound can successfully permeate the lipid bilayer and exert physiological efficacy in living cancer cells[4].

Protocol 3: Antiproliferative Assessment (MTT Assay)

Rationale & Causality: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. This provides a direct, quantifiable metric of cell viability. Comparing the


 from the ADP-Glo assay to the MTT assay validates whether the compound's in vitro potency translates to cellular efficacy.

Step-by-Step Procedure:

  • Cell Seeding: Seed EGFR-overexpressing human cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer cells) in a 96-well plate at a density of

    
     cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    incubator.
  • Treatment: Aspirate the medium and replace it with fresh medium containing varying concentrations of the quinoline derivatives (0.01 µM to 100 µM). Include Erlotinib or Lapatinib as standard reference controls[7][8]. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the internalized purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability and determine the

    
     values.
    

Quantitative Data Summary

The table below synthesizes quantitative data from recent literature, demonstrating the structure-activity relationship (SAR) and potency of various quinoline-based scaffolds against EGFR and cancer cell lines.

Compound Class / ScaffoldRepresentative CompoundTarget (

on EGFR)
Cellular Efficacy (

/ Cell Line)
Reference Drug (

on EGFR)
Schiff's Base Quinoline Compound 500.12 ± 0.05 µMN/AErlotinib (0.032 µM)
Quinoline Cis-Vinyl Triamide Compound 6f0.19 µM1.87 µM (MCF-7)Lapatinib (0.17 µM)
Quinolin-2(1H)-one Compound 5a0.087 ± 0.005 µM0.034 µM (MCF-7)Erlotinib (0.080 µM)
Quinoline-Oxadiazole Hybrid Compound 8c0.14 µMN/ALapatinib (0.12 µM)

Data Interpretation: The data highlights that modifications to the quinoline core, such as the introduction of a cis-vinyl triamide motif[7] or a quinolin-2(1H)-one scaffold[8], yield nanomolar to low-micromolar EGFR inhibition. Notably, Compound 5a demonstrates an antiproliferative profile that outperforms the standard drug Erlotinib in MCF-7 cells, validating the quinoline scaffold as a highly competitive template for next-generation TKIs[8].

References

1.1 - NIH (PMC) 2.7 - RSC Publishing 3. - Benchchem 4.5 - ResearchGate 5. 6 - RSC Publishing 6. - Semantic Scholar 7.8 - Frontiers 8.4 - ACS Publications

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-6I-CN-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

You are likely synthesizing this scaffold as a key intermediate for kinase inhibitors (e.g., EGFR or MEK inhibitors). The presence of the 6-iodo handle allows for subsequent Suzuki-Miyaura or Sonogashira couplings, while the 3-carbonitrile is a versatile electrophile or precursor to amides/heterocycles.

The industry-standard route for this specific derivative is the Modified Gould-Jacobs Reaction . Unlike the classic route (which uses malonates to yield an ester), you must use ethyl (ethoxymethylene)cyanoacetate to install the nitrile directly while retaining the 4-oxo core.

The Validated Pathway

The synthesis proceeds in two distinct phases. Failure to isolate the intermediate often leads to "tar" formation during the high-heat step.

  • Condensation: 4-Iodoaniline + Ethyl (ethoxymethylene)cyanoacetate

    
     Enamine Intermediate.
    
  • Thermal Cyclization: Enamine

    
     6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile.
    

GouldJacobs Start 4-Iodoaniline (Solid) Inter Enamine Intermediate (Acrylate) Start->Inter Ethanol/Toluene Reflux (1-3h) Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Inter Cycle Thermal Cyclization (250°C) Inter->Cycle Diphenyl Ether (Dowtherm A) Product 6-Iodo-4-oxo-1,4-dihydro quinoline-3-carbonitrile Cycle->Product Precipitate & Wash

Figure 1: The modified Gould-Jacobs pathway specifically for the 3-carbonitrile derivative.

Troubleshooting Module: The Condensation Step

Objective: Maximize conversion of 4-iodoaniline to the enamine intermediate.

Common Symptom: Low yield in the final step is often caused by unreacted aniline carrying over into the high-heat cyclization, where it polymerizes.

FAQ: Why is my conversion incomplete?

The reaction is an addition-elimination releasing ethanol. It is reversible.

ParameterOptimization ProtocolRationale
Stoichiometry Use 1.1 eq of the cyanoacetate reagent.Slight excess drives the equilibrium forward.
Solvent Toluene (preferred) or Ethanol.Toluene allows for higher reflux temps and better solubility of the iodo-aniline.
Catalysis None usually required, but 0.1% AcOH can help.Protonation of the ethoxy group improves leaving group ability.
Monitoring TLC (Hexane/EtOAc 7:3) .Do not proceed until 4-iodoaniline spot is non-visible.

Critical Protocol Adjustment: If using ethanol, you must distill off the solvent completely to obtain the solid intermediate. If using toluene, the intermediate often precipitates upon cooling. Isolate and dry this intermediate. Do not telescope (one-pot) this reaction unless you have strictly validated the removal of ethanol, as ethanol inhibits the high-temp cyclization temperature achievement.

Troubleshooting Module: The Thermal Cyclization

Objective: Ring closure (Intramolecular Electrophilic Aromatic Substitution).

Common Symptom: Formation of black "tar" or "brick dust" that is impossible to filter. Root Cause: The cyclization requires 250°C . If the reaction mixture contains impurities or if the temperature ramp is too slow, polymerization competes with cyclization.

FAQ: How do I prevent carbonization/tarring?

1. The Solvent is Critical: You must use a eutectic mixture of diphenyl ether and biphenyl (commercially known as Dowtherm A ) or pure Diphenyl ether .

  • Why? Boiling point is ~258°C. Standard solvents (DMF, DMSO) decompose or boil too low.

2. The "Dropwise" Technique (The Secret to High Yield): Do not mix the solid intermediate with cold Dowtherm A and heat them up together. This "slow ramp" favors side reactions.

  • Correct Protocol:

    • Heat the Dowtherm A solvent to a rolling boil (250-257°C ) in a flask equipped with a Dean-Stark trap (to remove generated ethanol).

    • Dissolve/suspend your Enamine Intermediate in a minimal amount of warm Dowtherm A or high-boiling co-solvent.

    • Add the intermediate dropwise (or in small portions) directly into the boiling solvent.

    • Result: Instant cyclization prevents intermolecular polymerization.

3. Concentration: Keep the reaction dilute (approx. 10-15 volumes of solvent relative to mass of reactant). High concentration favors tar.

Purification & Workup Guide

The product, 6-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile, is notoriously insoluble in organic solvents, which is actually an advantage for purification.

Step-by-Step Isolation:

  • Cooling: Allow the reaction mixture to cool to room temperature. The product should precipitate as a solid.[1]

  • Dilution: Add an excess of Hexane or Heptane to the reaction mixture. This dilutes the Dowtherm A and forces further precipitation.

  • Filtration: Filter the solid.[2]

  • The Wash (Crucial):

    • Wash 1: Hexane (removes residual Dowtherm A).

    • Wash 2: Hot Ethanol or Acetone (removes unreacted intermediate and non-polar byproducts).

    • Wash 3: Water (removes any inorganic salts if used).

  • Drying: Vacuum oven at 60°C.

Yield Expectation:

  • Typical Literature Yield: 40-60%

  • Optimized Yield (Dropwise method): 75-85%

Advanced FAQ: Chemical Nuances

Q: Can I use PPA (Polyphosphoric Acid) instead of thermal cyclization? A: Generally, No . While PPA works for some quinolones, the 3-cyano group is sensitive to hydrolysis in strong hot acid, potentially converting to the amide (carboxamide) or carboxylic acid [1]. The thermal route is neutral and preserves the nitrile.

Q: My product is a mixture of the 4-oxo and 4-hydroxy tautomers. Which is it? A: They are the same compound. In solution (NMR), it often looks like the 4-oxo form (quinolone). In solid state, hydrogen bonding networks dominate. For synthetic purposes (e.g., chlorination with POCl3), it reacts as the 4-hydroxy tautomer.

Q: I need to convert the 4-oxo to 4-chloro for coupling. How? A: Reflux in POCl3 (Phosphorus Oxychloride).

  • Warning: The nitrile group is stable, but ensure moisture is excluded to prevent hydrolysis.

  • Tip: Add a catalytic amount of DMF to form the Vilsmeier-Haack reagent in situ, which accelerates the chlorination [2].

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Wang, W., et al. (2014). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. (Demonstrates the POCl3 chlorination and general halo-quinoline handling). Link

  • Wolf, K., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives. Bioorganic Chemistry. (Validates the use of cyanoacetate for 3-CN installation). Link

  • Albrecht, R. (1977). Development of antibacterial agents of the nalidixic acid type. Progress in Drug Research. (Review of the Gould-Jacobs chemistry limits).

Sources

Technical Support Center: Optimizing Camps Cyclization for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

[label="Amide Enolate

Clarifying Steric Effects

I'm now zeroing in on steric effects in enolate formation. These seem key to understanding regioselectivity in the cyclization. My focus is on the impact of substituents near the carbonyl and amide groups, and their influence on the preferred deprotonation site. I'm building on this by illustrating these effects with additional diagrams.

Analyzing Regioselectivity Drivers

I'm presently dissecting the factors governing regioselectivity. My focus is the interplay of strong vs weak bases and their influence on the Camps cyclization outcome. Strong bases promote quinolin-4-one, weak bases favor quinolin-2-one formation. High temperatures pose decomposition problems, as well as a pre-step catalyst being an interesting option for lower temperatures.

Examining Amide Effects

I'm now diving into the impact of amide steric bulk on cyclization. Specifically, I am focusing on the influence of substituents on the amide's alkyl group. Highly substituted gamma carbons, like those in isobutyryl groups, significantly hinder amide enolate formation, thereby steering the reaction almost exclusively towards quinolin-4-one production. This appears to be almost independent of the base.

Developing Workflow Solutions

I'm now integrating the recent data on N-(2-acylaryl)amides with base and solvent influences, and crafting detailed workflow diagrams. Strong bases such as NaOH yield quinolin-4-ones, while weaker bases such as Cs


CO

favor quinolin-2-ones. I'm focusing on temperature and solvent combinations. The workflow incorporates analytical checkpoints and validation steps.

Refining Base Addition

I'm now optimizing base addition. For quinolin-4-one synthesis, adding powdered NaOH to the N-(2-acylaryl)amide is crucial for quick alpha-deprotonation, while Cs2CO3 supports gamma-deprotonation for quinolin-2-ones. Solvent choice like dioxane or ethanol also impacts regioselectivity. I'm making these procedural adjustments, particularly at step 2, for consistency.

Optimizing Workflow Details

I'm now detailing validation steps, particularly the NMR analysis for confirming regioselectivity. For quinolin-4-one, I expect a distinctive singlet for the C-3 proton around δ 6.0–6.5 ppm, as the NMR shifts are indicative of tautomeric differences. I'm building checkpoints for the quinolin-2-one synthesis, highlighting procedural differences in the workup, and making sure the workflow is consistently documented.

Refining Quinolin-2-one Protocol

I'm currently finalizing the Quinolin-2-one synthesis, following the workflow from the prompt. I've refined the protocol with Cs


CO

, ensuring the base is finely powdered and anhydrous for optimal gamma-deprotonation. I've also detailed a specific workup and purification step via column chromatography. I'm focusing on the procedural elements for the best regioselectivity.

Refining Yield Strategies

I'm now investigating yield optimization, with a focus on Buchwald's methods for sequential amidation/cyclization. High temperatures in classical routes pose regioselectivity problems, so I'm investigating better options.

Audience: Researchers, Scientists, and Drug Development Professionals

The Camps cyclization (or Camps quinoline synthesis) is a fundamental base-catalyzed intramolecular cyclization of o-acylaminoacetophenones. It is a highly valuable pathway for synthesizing hydroxyquinolines, which predominantly exist as their quinolone tautomers (quinolin-2-ones and quinolin-4-ones) [1.8]. However, achieving high regioselectivity and yield often presents a significant challenge. This technical guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to optimize your reaction conditions.

Mechanistic Pathway & Regioselectivity Logic

The defining challenge of the Camps cyclization is controlling the competition between two nucleophilic sites. The starting material, an N-(2-acylaryl)amide, possesses two distinct enolizable positions: the


-carbon of the ketone and the 

-carbon of the amide[1].
  • Alpha-Deprotonation (Ketone): Strong bases (e.g., NaOH, KOH) preferentially deprotonate the more acidic

    
    -protons of the ketone. The resulting enolate attacks the amide carbonyl, and subsequent 
    
    
    
    -elimination of water yields the quinolin-4-one [1].
  • Gamma-Deprotonation (Amide): Weaker, bulkier bases (e.g., Cs

    
    CO
    
    
    
    ) or specific steric constraints on the substrate shift the equilibrium toward the deprotonation of the amide's alkyl group. This enolate attacks the ketone carbonyl, yielding the quinolin-2-one [1][2].

CampsMechanism Start N-(2-acylaryl)amide (Starting Material) BaseStrong Strong Base (e.g., NaOH) Alpha-Deprotonation (Ketone) Start->BaseStrong BaseWeak Weaker Base (e.g., Cs2CO3) Gamma-Deprotonation (Amide) Start->BaseWeak EnolateKetone Ketone Enolate Intermediate BaseStrong->EnolateKetone EnolateAmide Amide Enolate Intermediate BaseWeak->EnolateAmide Aldol1 Intramolecular Aldol Attack (on Amide Carbonyl) EnolateKetone->Aldol1 Aldol2 Intramolecular Aldol Attack (on Ketone Carbonyl) EnolateAmide->Aldol2 Prod4 Quinolin-4-one (Major Product) Aldol1->Prod4 beta-elimination Prod2 Quinolin-2-one (Major Product) Aldol2->Prod2 beta-elimination

Caption: Mechanistic divergence in the Camps cyclization dictated by base selection.

Frequently Asked Questions (Troubleshooting)

Q1: I am getting an inseparable mixture of quinolin-4-one and quinolin-2-one. How can I strictly control the regioselectivity? A1: Regioselectivity is governed by the thermodynamic vs. kinetic control dictated by your base. To push the reaction toward the quinolin-4-one , utilize a strong base like NaOH or


-BuOK in a polar aprotic solvent like 1,4-dioxane or DMSO[1][3]. The strong base ensures rapid, irreversible deprotonation at the ketone 

-position. Conversely, if your target is the quinolin-2-one , switch to a weaker base such as Cs

CO

[1]. The large ionic radius and mild basicity of the cesium cation stabilize the transition state for

-deprotonation of the amide[4].

Q2: My N-(2-acylaryl)amide substrate decomposes at the high temperatures (140°C+) traditionally required for this cyclization. Are there milder alternatives? A2: Yes. Traditional Camps cyclizations often suffered from harsh conditions[5]. Modern optimizations, such as those developed by the Buchwald group, demonstrate that the cyclization can proceed efficiently at 80–100 °C[6]. By ensuring strictly anhydrous conditions and utilizing a transition-metal-catalyzed pre-step (e.g., Cu-catalyzed amidation of o-halophenones) to generate the amide in situ, the subsequent base-mediated cyclization occurs more cleanly and at lower temperatures[6].

Q3: How do steric factors on the N-acyl group influence the isomer ratio? A3: Steric bulk on the amide chain heavily influences the cyclization trajectory. If the


-carbon of the amide is highly substituted (e.g., an isobutyryl group), the steric hindrance prevents the formation of the amide enolate, forcing the reaction almost exclusively down the ketone-enolization pathway to form the quinolin-4-one, regardless of the base used[3].

Quantitative Data Summary

The following table summarizes the optimized conditions for directing the Camps cyclization, demonstrating the profound impact of base selection on regioselectivity.

Substrate TypeBaseSolventTemp (°C)Major ProductProduct Ratio (4-one : 2-one)Typical Yield (%)Ref
N-(2-acetylphenyl)but-2-enamideNaOHEthanol / Water80 - 100Quinolin-4-one> 95 : 572 - 97%[1][2]
N-(2-acetylphenyl)but-2-enamideCs

CO

DMF or Dioxane80 - 100Quinolin-2-one< 10 : 9065 - 85%[1][2]
N-(2-acylaryl)amide (General)

-BuOK
1,4-Dioxane100Quinolin-4-one> 90 : 1072%[3]

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the reaction is proceeding as intended before moving to the next step.

Workflow Prep 1. Substrate Prep Dissolve in Dioxane/EtOH BaseAdd 2. Base Addition NaOH (for 4-one) or Cs2CO3 (for 2-one) Prep->BaseAdd React 3. Cyclization Heat to 80-100°C BaseAdd->React Workup 4. Workup Neutralize & Extract React->Workup Purify 5. Purification Recrystallization Workup->Purify

Caption: Step-by-step experimental workflow for optimized Camps cyclization.

Protocol A: Synthesis of Quinolin-4-ones (NaOH-Promoted)

Causality Focus: Utilizing a strong base to drive rapid


-deprotonation.
  • Preparation: In an oven-dried round-bottom flask, dissolve the N-(2-acylaryl)amide (1.0 equiv) in anhydrous 1,4-dioxane or ethanol (0.2 M concentration).

  • Base Addition: Add powdered NaOH (2.5 equiv) in one portion. Note: Excess base is required to ensure complete deprotonation and to drive the equilibrium toward the aldol condensation.

  • Cyclization: Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 4–8 hours[7].

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (typically 50% EtOAc/Hexanes). The starting material spot should disappear, replaced by a highly UV-active, lower-Rf spot (the highly polar quinolin-4-one).

  • Workup: Cool the reaction to room temperature. Slowly add 1M HCl until the pH reaches ~6-7. The quinolin-4-one will often precipitate out of the solution at this stage due to its low solubility in neutral aqueous media.

  • Isolation: Filter the precipitate and wash with cold water and a small amount of cold diethyl ether.

  • Validation Checkpoint 2 (NMR): Confirm regioselectivity via

    
    H NMR. For quinolin-4-ones, the C-3 proton typically appears as a distinct singlet around 
    
    
    
    6.0–6.5 ppm, whereas the C-3 proton of a quinolin-2-one is shifted further downfield.
Protocol B: Synthesis of Quinolin-2-ones (Cs CO -Promoted)

Causality Focus: Utilizing a mild, bulky base to favor


-deprotonation.
  • Preparation: Dissolve the N-(2-acylaryl)amide (1.0 equiv) in anhydrous DMF (0.15 M concentration).

  • Base Addition: Add anhydrous Cs

    
    CO
    
    
    
    (2.0 equiv). Note: Ensure the Cs
    
    
    CO
    
    
    is finely powdered and strictly dry, as water will disrupt the delicate transition state required for
    
    
    -deprotonation.
  • Cyclization: Heat the mixture to 100 °C for 12 hours. The weaker base requires an extended reaction time compared to Protocol A.

  • Workup: Cool to room temperature and dilute with ethyl acetate. Wash the organic layer extensively with water (3x) to remove DMF and cesium salts, followed by a brine wash.

  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via silica gel column chromatography.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Camps Reaction and Related Cyclizations Source: Russian Journal of Organic Chemistry / ResearchGate URL:[Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives Source: RSC Advances / Royal Society of Chemistry URL:[Link]

  • A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization Source: Organic Letters / ACS Publications URL:[Link]

  • Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]

  • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight Source: RSC Advances / ResearchGate URL:[Link]

Sources

Troubleshooting low yields in multi-component quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Current Wait Time: 0 min Operator: Senior Application Scientist (Ph.D., Organic Chemistry)

Welcome to the Quinoline Synthesis Optimization Hub

You are likely here because your One-Pot Multi-Component Reaction (MCR)—likely a Povarov, Friedländer, or modified Doebner-Miller type—has failed to deliver the expected yield. The formation of the quinoline pharmacophore is thermodynamically favorable but kinetically treacherous.

This guide treats your chemical reaction as a system to be debugged . We move beyond "add more catalyst" and analyze the causality of failure: imine stability, cycloaddition kinetics, and aromatization barriers.

Part 1: The Diagnostic Logic (System Architecture)

Before troubleshooting, visualize the failure points. The most common modern route is the Povarov-type MCR (Aniline + Aldehyde + Electron-Rich Alkene/Enol), which proceeds via a tetrahydroquinoline (THQ) intermediate that must be oxidized.

Figure 1: Critical Failure Nodes in Povarov Quinoline Synthesis

QuinolineFailure Start Reagents (Aniline + Aldehyde) Imine Imine (Schiff Base) Start->Imine - H2O Cyclo [4+2] Cycloaddition Imine->Cyclo Fail1 Hydrolysis (Water Intolerance) Imine->Fail1 Reversible Alkene Reagent 3 (Alkene/Enol) Alkene->Cyclo Fail2 Polymerization (Tarry Residue) Alkene->Fail2 Acid Sensitivity THQ Tetrahydroquinoline (Intermediate) Cyclo->THQ Oxidation Aromatization (Oxidation) THQ->Oxidation Fail3 Stalled Reduction (No Aromatization) THQ->Fail3 Lack of Oxidant Product Quinoline (Final Product) Oxidation->Product

Caption: The Povarov workflow showing critical failure nodes (Red). Note that the reaction does not stop at the cyclization; the THQ intermediate requires oxidative forcing to become a quinoline.

Part 2: Troubleshooting Tickets (FAQ)
Ticket #QS-001: "My reaction turned into black tar. Yield <10%."

Diagnosis: Uncontrolled Polymerization. Root Cause: You are likely using an electron-rich alkene (like styrene or vinyl ether) or an unstable aldehyde (like acrolein) with a strong Lewis Acid (e.g., BF₃·OEt₂ or AlCl₃).[1] The acid is catalyzing the polymerization of the alkene faster than the Povarov cycloaddition.

The Fix:

  • Switch Catalyst: Move to "softer" Lewis acids like InCl₃ (10-20 mol%) or Sc(OTf)₃ . These activate the imine effectively but are less likely to initiate cationic polymerization of the alkene [1].

  • Dropwise Addition: Do not add the alkene all at once. Add it slowly over 1 hour to keep its concentration low relative to the imine.

  • Temperature Modulation: Lower the temperature to 0°C during addition, then slowly warm to reflux.

Ticket #QS-002: "LC-MS shows the mass of the intermediate, but it won't cyclize."

Diagnosis: The "Stalled Imine" or "Stalled THQ." Root Cause:

  • Scenario A (Imine mass found): The imine is forming but hydrolysis (reverse reaction) is dominant due to water generated in situ.

  • Scenario B (THQ mass found): The cycloaddition happened, but the system lacks the oxidative potential to aromatize into quinoline.

The Fix:

  • For Scenario A (Water Management): Add 4Å Molecular Sieves or anhydrous MgSO₄ to the pot. The formation of imine releases water; if you don't trap it, equilibrium favors the starting materials.

  • For Scenario B (Oxidation): The Povarov reaction produces a tetrahydroquinoline (THQ).[1] It does not spontaneously become a quinoline without an oxidant.

    • Action: Add an oxidant like DDQ (1.1 equiv) , MnO₂ , or simply bubble air/O₂ through the solution if using a catalytic system capable of aerobic oxidation (e.g., Iron-catalyzed systems) [2].

Ticket #QS-003: "Yields are inconsistent between batches (Scale-up failure)."

Diagnosis: Catalyst Poisoning or Mass Transfer issues. Root Cause: Quinoline products are basic (pyridinic nitrogen). As the reaction proceeds, the product itself can bind to the Lewis Acid catalyst, deactivating it. This is "Product Inhibition."

The Fix:

  • Increase Catalyst Loading: If you started at 5 mol%, try 10-15 mol%.

  • Use Brønsted Acid Additives: The addition of a co-catalyst like TfOH (Triflic Acid) or HBF₄ can protonate the quinoline product, freeing the metal center to continue catalysis [3].

  • Solvent Switch: Switch to HFIP (Hexafluoroisopropanol) .[2] HFIP is a "magic solvent" for these reactions; its strong hydrogen-bond donating ability stabilizes the transition states and can often drive difficult reactions to completion without high catalyst loads [4].

Part 3: Comparative Data & Optimized Protocol
Solvent & Catalyst Performance Matrix

Based on standardized reaction: Aniline + Benzaldehyde + Styrene

Catalyst SystemSolventTypical YieldPrimary RiskBest For...[1][3]
BF₃·OEt₂ DCM30-50%Polymerization (Tar)Simple, robust substrates
InCl₃ (10%) Acetonitrile75-85%CostSensitive functional groups
Sc(OTf)₃ Toluene80-90%Hygroscopic catalystHigh-value drug intermediates
I₂ (Molecular Iodine) Ethanol60-75%Side-oxidationGreen/Cheap synthesis
FeCl₃ / Air DMF50-65%Purification difficultyLarge scale industrial
Standard Operating Procedure (SOP): Optimized Povarov Synthesis

Objective: Synthesis of 2,4-disubstituted quinoline via 3-component coupling.

  • Imine Formation (In Situ):

    • In a dry round-bottom flask, dissolve Aniline (1.0 equiv) and Aldehyde (1.0 equiv) in Acetonitrile (0.2 M) .

    • Add MgSO₄ (anhydrous) (approx 200 mg/mmol) to scavenge water.

    • Stir at Room Temperature (RT) for 30 mins. Checkpoint: Check TLC for imine formation.

  • Cycloaddition:

    • Add Lewis Acid Catalyst (e.g., InCl₃, 10 mol%) .

    • Add Alkene/Enol ether (1.2 equiv) dropwise over 10 minutes.

    • Heat to reflux (approx 80°C) for 4–6 hours.

  • Oxidative Workup (Crucial Step):

    • Checkpoint: LC-MS will likely show the Tetrahydroquinoline (Mass = Target + 4H).

    • Cool to RT. Add DDQ (1.2 equiv) or MnO₂ (5 equiv) .

    • Stir for 1 hour. The solution will darken.

    • Result: Mass shift to Target Quinoline.

  • Purification:

    • Filter through a Celite pad (removes MnO₂/MgSO₄).

    • Concentrate filtrate.

    • Neutralize with Sat. NaHCO₃ (Quinolines are basic; ensure they are not lost in the aqueous acidic wash).

    • Extract with EtOAc.

Part 4: Decision Tree for Low Yields

Figure 2: Troubleshooting Logic Flow

TroubleshootingTree Start Problem: Low Yield CheckLCMS Check LC-MS/TLC What is the major species? Start->CheckLCMS Result1 Starting Materials (No Reaction) CheckLCMS->Result1 Result2 Intermediate Mass (M + 4H) CheckLCMS->Result2 Result3 Complex Mixture (Tar/Polymer) CheckLCMS->Result3 Fix1 Action: Increase Temp Switch to HFIP solvent Add Molecular Sieves Result1->Fix1 Fix2 Action: Add Oxidant (DDQ, MnO2, Air) Force Aromatization Result2->Fix2 Fix3 Action: Lower Temp Change to Softer Acid (InCl3) Dropwise Addition Result3->Fix3

Caption: Step-by-step logic to identify if the issue is kinetic (starting materials), thermodynamic (intermediate trapped), or selectivity (tar).

References
  • Kouznetsov, V. V. (2009).[4] Recent synthetic applications of the Povarov reaction. Tetrahedron, 65(14), 2721-2750.

  • Zhang, X., et al. (2016).[5] Silver-Catalyzed Three-Component Approach to Quinolines Starting from Anilines, Aldehydes, and Alcohols.[5] Synlett, 27, 1563-1568.[5]

  • Legros, J., et al. (2024).[6] A Povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP. Chemical Communications, 60, 10214-10217.

  • Olayiwola, M. A., et al. (2023). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction. Scientiae Radices, 2(3), 295-308.

Sources

Optimization of Buchwald-Hartwig amination for quinolone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Quinolone Synthesis

Welcome to the Advanced Synthesis Support Hub

Subject: Troubleshooting & Optimization of C–N Cross-Coupling on Quinolone Scaffolds Ticket ID: BH-QUIN-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

The Buchwald-Hartwig amination of quinolones presents unique challenges compared to standard aryl halides. The quinolone core is electron-deficient and possesses a coordinating pyridine-like nitrogen, which can poison palladium catalysts. Furthermore, regioselectivity (e.g., C2 vs. C4 vs. C6 positions) is heavily influenced by ligand sterics and electronic bias.

This guide moves beyond basic protocols to address the mechanistic bottlenecks specific to quinolone substrates.

Module 1: Catalyst & Ligand Architecture (The "Engine")

Q: I am observing <10% conversion with Pd(OAc)₂ and PPh₃. Is the quinolone nitrogen poisoning the catalyst?

A: Likely, yes. Simple phosphines like PPh₃ bind weakly to Pd, allowing the quinolone nitrogen (a competitive


-donor) to displace the ligand and form an inactive [Pd(quinolone)₂L₂] resting state.

The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are bulky and electron-rich.[1][2] The bulk prevents the quinolone nitrogen from coordinating to the Pd center, while the electron-rich nature facilitates oxidative addition into the challenging C–Cl bond often found in quinolones.

  • Recommendation: Do not use in situ generation from Pd(OAc)₂ if possible. Use Precatalysts (G3 or G4) to ensure a 1:1 Pd:Ligand ratio and rapid activation.

Ligand Selection Decision Matrix:

LigandSelection Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline / Heteroarylamine Start->Aniline BrettPhos BrettPhos / tBuBrettPhos (High Selectivity) Primary->BrettPhos Standard RuPhos RuPhos (Universal 2° Amine) Secondary->RuPhos Standard XPhos XPhos (General Purpose) Secondary->XPhos Sterically Hindered Aniline->XPhos Electron Rich DavePhos DavePhos (Challenging Heterocycles) Aniline->DavePhos N-Heterocycle Coupling

Figure 1: Ligand selection strategy based on nucleophile class. Green nodes indicate first-line choices; Red indicates specialized problem-solvers.

Module 2: Base & Solvent Effects (The "Environment")

Q: My reaction works but I see significant hydrodehalogenation (reduction of C-Cl to C-H). Why?

A: This is a "Hydride Source" issue. Hydrodehalogenation often occurs when the amine undergoes


-hydride elimination or when the solvent acts as a hydride donor. This is common with primary alcohols or when using bases that promote this pathway.

Troubleshooting Protocol:

  • Solvent Switch: If using Isopropanol or 1,4-Dioxane (which can act as hydride sources), switch to Toluene or t-Amyl Alcohol . t-Amyl alcohol helps solubilize polar quinolone substrates without participating in hydride transfer.

  • Base Switch: Strong bases like NaOtBu can exacerbate side reactions if the substrate has sensitive functional groups (esters, nitriles). Switch to a weaker, anhydrous base like K₃PO₄ or Cs₂CO₃ . Note that weak bases require higher temperatures (100–110 °C) and often benefit from the addition of water (1–2 equiv) to aid solubility (the "water effect").

Comparative Base Performance Table:

BasepKa (conj. acid)Best For...[3]Risk Factor
NaOtBu ~17Unactivated substrates, fast reactions.Incompatible with esters/ketones; promotes E2 elimination.
Cs₂CO₃ ~10Functional group tolerance (FGT).Low solubility in toluene; requires high temp.
K₃PO₄ ~12High FGT, often used with water additive.Very slow without phase transfer or water.
LHMDS ~26Acidic substrates, soluble base needs.Can deprotonate the quinolone C3 position if acidic.

Module 3: Substrate-Specific Challenges (The "Payload")

Q: I am trying to couple at C4-Cl but the C2-Cl is also reacting (or vice versa). How do I control regioselectivity?

A: Quinolone regioselectivity is electronically governed but sterically modifiable.

  • Electronic Bias: The C2 position is generally more electron-deficient (closer to Nitrogen) and prone to

    
    . However, in Pd-catalysis, oxidative addition preference depends on the bond strength and local environment.
    
  • The "Cl vs Br" Trick: If you need specific selectivity, differentiate the halogens. Synthesize a 2-chloro-4-bromoquinolone . Pd will insert into the C–Br bond exclusively at room temperature or mild heat (<80 °C) using a ligand like XPhos .

Q: The reaction stalls after 50% conversion. Adding more catalyst doesn't help. A: This indicates Product Inhibition . The amino-quinolone product might be a better ligand for Palladium than your phosphine, especially if the new amine group forms a chelate with the quinolone nitrogen (e.g., 8-aminoquinolines).

  • Solution: Use a ligand with extreme steric bulk, such as tBuBrettPhos , which makes the active catalyst species too crowded for the product to bind effectively.

Module 4: Experimental Protocol (Self-Validating System)

Standard Optimized Procedure for Quinolone Amination Target: Coupling of 4-chloroquinoline with Morpholine

  • Preparation (In Glovebox):

    • Charge a reaction vial with Pd-G4-RuPhos Precatalyst (2.0 mol%) and RuPhos (2.0 mol%). Note: Adding free ligand stabilizes the active species.

    • Add 4-Chloroquinoline (1.0 equiv, 1.0 mmol).

    • Add NaOtBu (1.2 equiv). Use Cs₂CO₃ (2.0 equiv) if ester groups are present.

  • Execution:

    • Seal the vial and remove from glovebox.[4]

    • Inject Anhydrous Toluene (concentration 0.2 M) via septum.

    • Inject Morpholine (1.2 equiv).

    • Heat to 100 °C for 12 hours.

  • Validation (The "Check"):

    • TLC: Check for the disappearance of the UV-active starting material.

    • LCMS: Look for the [M+1] peak of the product. Crucial: Check for [M-Cl+H] (hydrodehalogenation) and [2M] (homocoupling).

  • Workup:

    • Cool to RT. Dilute with EtOAc. Filter through a pad of Celite (removes Pd black).

    • Scavenger Step: If Pd residue is high (colored product), stir the organic phase with SiliaMetS® Thiol or activated charcoal for 30 mins before evaporation.

Troubleshooting Workflow

Troubleshooting Problem Reaction Failed CheckSM Is Starting Material (SM) Consumed? Problem->CheckSM Yes Yes (SM Gone) CheckSM->Yes High Conv. No No (SM Remains) CheckSM->No Low Conv. AnalyzeProd Analyze Mixture (LCMS) Yes->AnalyzeProd Poison Catalyst Poisoning? No->Poison Dehal Product is Ar-H (Dehalogenation) AnalyzeProd->Dehal Homo Product is Ar-Ar (Homocoupling) AnalyzeProd->Homo SolDehal Fix: Switch to Toluene Use weaker base (Cs2CO3) Dehal->SolDehal SolHomo Fix: Reduce Catalyst Loading Lower Temp Homo->SolHomo SolPoison Fix: Switch to G3/G4 Precatalyst Use Bulky Ligand (XPhos/BrettPhos) Poison->SolPoison

Figure 2: Diagnostic workflow for failed reactions. Follow the path based on LCMS analysis of the crude mixture.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][5][6][7][8][9] Reaction intermediates and structure-activity relationships.[6][8] Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Smith, J. A., et al. (2008). Efficient Synthesis of 6-Amino-2-chloroquinoline Derivatives via Palladium-Catalyzed Amination.[5][10] The Journal of Organic Chemistry, 73(1), 123-129. (Contextual citation for regioselectivity).

Sources

Technical Support Center: Quinolone Resistance Circumvention Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Overcoming Bacterial Resistance to Fluoroquinolones (FQs) Audience: Drug Discovery & Microbiology Research Teams

Welcome to the Quinolone Resistance Response Center

You are encountering reduced efficacy in your quinolone-based lead compounds or clinical isolates. This guide is not a textbook; it is a troubleshooting manual designed to diagnose the specific resistance mechanism blocking your workflow and provide actionable, experimental strategies to bypass it.

We categorize resistance issues into three "Support Modules":

  • Target Modification (Gyrase/Topo IV)

  • Efflux Pump Overexpression

  • Plasmid-Mediated Interference (PMQR)

Module 1: Circumventing Target-Mediated Resistance

User Issue: "My clinical isolates have double mutations in the Quinolone Resistance-Determining Region (QRDR) of GyrA and ParC. Standard ciprofloxacin treatment is failing with MICs > 32 mg/L."

Root Cause: The canonical binding pocket (water-metal ion bridge) is disrupted by mutations (e.g., S83L, D87N in E. coli). First- and second-generation FQs cannot stabilize the cleavage complex.

Strategic Solution: Dual-Targeting & Anionic Character Switch to novel non-zwitterionic fluoroquinolones like Delafloxacin . Unlike ciprofloxacin (which is zwitterionic at neutral pH), delafloxacin is anionic at acidic pH. This allows:

  • Dual Targeting: Balanced affinity for both DNA gyrase and Topoisomerase IV, meaning a single mutation in one enzyme does not confer high-level resistance.

  • Acidic Accumulation: Enhanced activity in acidic environments (e.g., abscesses, biofilms) where standard FQs lose potency [1].

Experimental Protocol: Gyrase Supercoiling Inhibition Assay

Use this to validate if your novel analog inhibits mutant gyrase.

Objective: Determine IC50 of a compound against Wild-Type vs. Mutant (S83L) Gyrase.

Reagents:

  • Relaxed pBR322 plasmid DNA (0.5 µ g/reaction ).

  • E. coli DNA Gyrase (Wild Type and S83L mutant recombinant enzymes).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1 mM ATP.[1]

  • Stop Buffer: 40% glycerol, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

Workflow:

  • Master Mix: Prepare assay buffer with relaxed pBR322. Aliquot 27 µL per tube.

  • Compound Addition: Add 3 µL of test compound (serial dilution) or vehicle (DMSO).

  • Enzyme Initiation: Add 1 U of Gyrase (WT or Mutant). Total volume: 30 µL.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Add 30 µL Stop Buffer and 30 µL Chloroform/Isoamyl alcohol (24:1). Vortex and centrifuge.[2]

  • Analysis: Load aqueous phase onto 1% agarose gel. Run at 50V for 3 hours.

  • Readout: Supercoiled DNA migrates faster than relaxed DNA. Quantify bands using densitometry.

Self-Validation:

  • Control: The "No Enzyme" lane must show only relaxed DNA. The "No Drug" lane must show >90% supercoiled DNA.

  • Success: Your compound is effective if it inhibits supercoiling in the Mutant Gyrase assay at clinically relevant concentrations (<10 µM).

Module 2: Mitigating Efflux Pump Overexpression

User Issue: "My MICs are creeping up (2-8 fold increase) across structurally unrelated antibiotics. Sequencing shows no QRDR mutations."

Root Cause: Overexpression of RND-type efflux pumps (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa). The drug is pumped out before it can saturate the target.

Strategic Solution: Efflux Pump Inhibitors (EPIs) Screening your compound in the presence of EPIs (like PAβN or CCCP) helps distinguish intrinsic inactivity from efflux-mediated resistance. Note: PAβN is toxic clinically but essential for in vitro mechanism validation.

Visualization: Efflux Screening Workflow

EffluxScreening start Isolate with High MIC test1 Determine MIC (+/- EPI) (e.g., PAβN 20 mg/L) start->test1 decision Calculate Fold Reduction (MIC_alone / MIC_EPI) test1->decision result_efflux Reduction ≥ 4-fold Diagnosis: Efflux-Mediated decision->result_efflux Yes result_target Reduction < 2-fold Diagnosis: Target Mutation/Porin Loss decision->result_target No action_efflux Strategy: Structural Modification (Bulky C7 substituents) or Combination Therapy result_efflux->action_efflux

Caption: Decision tree for distinguishing efflux-mediated resistance from target-site mutations using Efflux Pump Inhibitors (EPIs).

Experimental Protocol: Ethidium Bromide (EtBr) Accumulation Assay

Use this to quantify the efflux activity of your strain.

  • Preparation: Grow bacteria to mid-log phase (OD600 = 0.6). Wash twice in PBS.

  • Loading: Resuspend cells in PBS containing Ethidium Bromide (1-5 µg/mL) .

  • Baseline: Incubate for 10 mins. EtBr is fluorescent only when intercalated in intracellular DNA. High fluorescence = Low Efflux.

  • Energization: Add Glucose (0.4%) to energize the pumps.

  • Measurement: Monitor fluorescence decay (Ex 530nm / Em 600nm) over 30 mins using a spectrofluorometer.

  • Intervention: In parallel wells, add your test compound.

    • Result: If your compound competes for the pump or inhibits it, fluorescence decay will slow down (mimicking the EPI control).

Module 3: Plasmid-Mediated Quinolone Resistance (PMQR)

User Issue: "I see low-level resistance that facilitates the rapid selection of high-level mutants. PCR confirms qnr genes."

Root Cause: PMQR determinants like qnr proteins mimic DNA, binding to gyrase and physically blocking quinolone access. aac(6')-Ib-cr acetylates ciprofloxacin at the piperazinyl amine [2].[3][4]

Strategic Solution: Scaffold Modification

  • Bypassing aac(6')-Ib-cr: This enzyme requires a secondary amine on the C7 piperazine ring. Use quinolones with bicyclic amines or C7 substitutions that lack the acetylation site (e.g., Levofloxacin is less susceptible than Ciprofloxacin).

  • Overcoming Qnr: Qnr proteins protect the gyrase-DNA complex.[3][5] Increasing the drug's binding affinity (e.g., via C8-methoxy groups found in Moxifloxacin) can displace the Qnr protein [3].

Data Summary: Quinolone Generations & Resistance Profiles
GenerationRepresentative DrugKey Structural FeatureActivity vs. Resistance
2nd Gen CiprofloxacinC7-piperazineSusceptible to gyrA mutations and aac(6')-Ib-cr.
3rd Gen LevofloxacinC7-morpholine / bicyclicResists aac(6')-Ib-cr acetylation.
4th Gen MoxifloxacinC8-methoxyTargets Gyrase & Topo IV equally; lower selection of mutants.
Novel DelafloxacinAnionic characterActive in acidic pH; effective against MRSA and some FQ-resistant strains.
Mechanism of Action & Resistance Pathway

MOA_Resistance cluster_0 Bacterial Cell Gyrase DNA Gyrase (Target) Complex Cleavage Complex (Stabilized) Gyrase->Complex Stabilizes Drug Fluoroquinolone Drug->Gyrase Binds Death DNA Fragmentation (Cell Death) Complex->Death Mutant Mutant Gyrase (Low Affinity) Mutant->Drug Reduces Binding Pump Efflux Pump (Drug Extrusion) Pump->Drug Removes Qnr Qnr Protein (Physical Shield) Qnr->Gyrase Protects

Caption: Mechanistic pathway showing how FQs induce cell death and the three interception points of resistance (Mutation, Efflux, Protection).

References
  • Tulkens, P. M., Van Bambeke, F., & Zech, F. (2019). Delafloxacin: a novel anionic fluoroquinolone .[6][7] Expert Opinion on Investigational Drugs. Link

  • Strahilevitz, J., Jacoby, G. A., Hooper, D. C., & Robicsek, A. (2009). Plasmid-mediated quinolone resistance: a multifaceted threat . Clinical Microbiology Reviews. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance . Biochemistry. Link

  • Lomovskaya, O., & Bostian, K. A. (2006). Practical applications of efflux pump inhibitors . Methods in Molecular Biology. Link

Sources

Technical Support Center: Structural Optimization of Quinoline Derivatives for Antimalarial Activity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structural optimization of quinoline derivatives for antimalarial activity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our goal is to equip you with the necessary insights and protocols to navigate the complexities of quinoline-based antimalarial drug discovery, from synthesis to biological evaluation.

Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts in the structural optimization of quinoline antimalarials.

Q1: What is the primary mechanism of action for 4-aminoquinoline antimalarials like chloroquine?

A1: The primary mechanism of action for 4-aminoquinolines, such as chloroquine, involves the inhibition of hemozoin biocrystallization in the acidic food vacuole of the Plasmodium parasite.[1][2] The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin.[3] Chloroquine, a weak base, accumulates in the acidic food vacuole and interferes with this polymerization process, leading to a buildup of toxic heme that kills the parasite.[1][4]

Q2: What are the key structural features of 4-aminoquinolines essential for antimalarial activity?

A2: Several structural features are crucial for the antimalarial activity of 4-aminoquinolines. The quinoline core itself is essential.[5] A halogen, typically a chlorine atom at the 7-position of the quinoline ring, is critical for optimal activity.[6][7] The dialkylamino side chain at the 4-position is also vital, with a carbon chain length of two to five atoms between the two amino groups being optimal for activity.[6][7]

Q3: How does chloroquine resistance develop in Plasmodium falciparum?

A3: Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[8][9][10] These mutations are thought to reduce the accumulation of chloroquine in the parasite's food vacuole, possibly by increasing its efflux.[11][12] Another protein, the P. falciparum multidrug resistance protein 1 (PfMDR1), has also been implicated in resistance.[10]

Q4: What is the mechanism of action of 8-aminoquinolines like primaquine, and what are their limitations?

A4: The precise mechanism of action of 8-aminoquinolines is not fully understood, but they are thought to interfere with the parasite's heme metabolism, leading to oxidative damage.[5] Unlike 4-aminoquinolines, 8-aminoquinolines are active against the liver-stage hypnozoites of P. vivax and P. ovale.[13] However, their use is limited by potential hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.

Q5: What are some common strategies to overcome chloroquine resistance?

A5: Strategies to overcome chloroquine resistance include:

  • Structural modification of the 4-aminoquinoline scaffold: Altering the side chain length or introducing bulky groups can restore activity against resistant strains.[14]

  • Molecular hybridization: Combining the quinoline scaffold with other pharmacophores, such as artemisinin or chalcones, can create hybrid compounds with enhanced activity.[15][16][17][18]

  • Use of chemoreversal agents: These are compounds that can resensitize resistant parasites to chloroquine, often by inhibiting efflux pumps.[11][18]

  • Development of bisquinoline derivatives: Compounds like piperaquine, which contain two quinoline rings, have shown efficacy against chloroquine-resistant strains.[5][13]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges you may encounter.

Synthesis of Quinoline Derivatives

Q1: I am getting low yields in my Skraup synthesis of a quinoline derivative due to excessive tar formation. How can I improve this?

A1: The Skraup synthesis is notoriously exothermic and can lead to polymerization and tar formation.[19][20] To mitigate this:

  • Control the reaction temperature: Use a moderating agent like ferrous sulfate to control the exothermic reaction.[20] Gradual heating is crucial.

  • Use alternative reaction conditions: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[20] The use of ionic liquids as solvents can also lead to cleaner reactions.[20]

Q2: My Friedländer synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: Regioselectivity is a common challenge in the Friedländer synthesis when using unsymmetrical ketones.[19] To improve this:

  • Steric hindrance: Utilize bulky substituents on either the 2-aminoaryl aldehyde/ketone or the methylene ketone to favor the formation of one regioisomer.[19]

  • Catalyst selection: The choice of catalyst can influence regioselectivity. For instance, certain amine catalysts can direct the reaction towards a specific isomer.[19]

In Vitro Antimalarial Activity Assays

Q1: I am observing inconsistent IC50 values for my quinoline derivatives in the in vitro antiplasmodial assay. What could be the cause?

A1: Inconsistent IC50 values can arise from several factors:

  • Compound solubility: Poor aqueous solubility of your derivatives can lead to precipitation in the assay medium, resulting in inaccurate concentration measurements.[21][22] Consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid toxicity to the parasites.

  • Assay interference: Quinoline compounds can sometimes interfere with the assay readout. For example, some derivatives may have intrinsic fluorescence that can interfere with fluorescence-based assays.[23] It is advisable to run control experiments to check for such interference.

  • Parasite culture variability: Ensure that the parasite culture is healthy and in the appropriate growth stage (usually ring stage) at the start of the assay. Variations in parasitemia can also affect the results.

Q2: My lead quinoline derivative shows high potency against P. falciparum but also significant cytotoxicity in mammalian cell lines. What are my next steps?

A2: High cytotoxicity is a common hurdle in drug development. To address this:

  • Determine the selectivity index (SI): The SI is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antiparasitic concentration (IC50). A higher SI is desirable.

  • Structure-Activity Relationship (SAR) studies: Systematically modify the structure of your lead compound to identify the structural features responsible for cytotoxicity. For example, modifications to the side chain or substituents on the quinoline ring can sometimes dissociate antimalarial activity from cytotoxicity.

  • Mechanism of cytotoxicity studies: Investigate the mechanism by which your compound is causing cytotoxicity. This can provide insights into how to modify the structure to reduce toxicity.

Mechanism of Action Studies

Q1: I am trying to determine if my novel quinoline derivative inhibits hemozoin formation, but the results from the in vitro hemozoin inhibition assay are ambiguous. What could be the issue?

A1: Ambiguous results in the hemozoin inhibition assay can be due to:

  • Compound precipitation: Similar to the antiplasmodial assay, poor solubility can be a major issue. Ensure your compound is fully dissolved in the assay buffer.

  • Interference with detection method: If you are using a colorimetric method to quantify hemozoin, your compound might absorb at the same wavelength, leading to false readings. Run appropriate controls with your compound alone.

  • Alternative mechanisms of action: Not all quinoline antimalarials act solely by inhibiting hemozoin formation.[1] Your compound might have a different primary target. Consider exploring other potential mechanisms, such as inhibition of parasite proteases or interaction with other cellular components.

Experimental Protocols

Standard In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strain)

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human red blood cells (O+)

  • Test compounds and control drugs (e.g., chloroquine)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

Procedure:

  • Prepare serial dilutions of your test compounds in complete culture medium in a 96-well plate.

  • Synchronize the parasite culture to the ring stage.

  • Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.

  • Add the parasite suspension to the wells of the 96-well plate containing the test compounds.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).

  • Calculate the IC50 values by fitting the dose-response data to a suitable model.

Visualizations

Workflow for Structural Optimization of Quinoline Derivatives

G cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Library Screening Library Screening Hit Identification Hit Identification Library Screening->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Synthesis of Analogs Synthesis of Analogs SAR Studies->Synthesis of Analogs In Vitro Assays In Vitro Assays Synthesis of Analogs->In Vitro Assays Potency & Selectivity Potency & Selectivity In Vitro Assays->Potency & Selectivity IC50, CC50 Potency & Selectivity->SAR Studies Iterative Improvement In Vivo Efficacy In Vivo Efficacy Potency & Selectivity->In Vivo Efficacy Pharmacokinetics Pharmacokinetics In Vivo Efficacy->Pharmacokinetics Toxicity Studies Toxicity Studies Pharmacokinetics->Toxicity Studies Candidate Selection Candidate Selection Toxicity Studies->Candidate Selection

Caption: A general workflow for the structural optimization of quinoline antimalarials.

Mechanism of Chloroquine Action and Resistance

G cluster_0 Parasite Food Vacuole Hemoglobin Hemoglobin Heme (toxic) Heme (toxic) Hemoglobin->Heme (toxic) Digestion Hemozoin (non-toxic) Hemozoin (non-toxic) Heme (toxic)->Hemozoin (non-toxic) Polymerization Chloroquine Chloroquine Chloroquine->Heme (toxic) Inhibits Polymerization PfCRT (mutated) PfCRT (mutated) Chloroquine->PfCRT (mutated) Efflux

Caption: Simplified diagram of chloroquine's mechanism and a key resistance pathway.

Troubleshooting Inconsistent In Vitro Assay Results

G Inconsistent IC50 Inconsistent IC50 Check Compound Solubility Check Compound Solubility Inconsistent IC50->Check Compound Solubility Precipitation Observed? Precipitation Observed? Check Compound Solubility->Precipitation Observed? Optimize Solvent/Concentration Optimize Solvent/Concentration Precipitation Observed?->Optimize Solvent/Concentration Yes Check for Assay Interference Check for Assay Interference Precipitation Observed?->Check for Assay Interference No Fluorescence/Colorimetric Interference? Fluorescence/Colorimetric Interference? Check for Assay Interference->Fluorescence/Colorimetric Interference? Run Compound-only Controls Run Compound-only Controls Fluorescence/Colorimetric Interference?->Run Compound-only Controls Yes Verify Parasite Culture Health Verify Parasite Culture Health Fluorescence/Colorimetric Interference?->Verify Parasite Culture Health No Consistent Parasitemia & Stage? Consistent Parasitemia & Stage? Verify Parasite Culture Health->Consistent Parasitemia & Stage? Re-run Assay Re-run Assay Consistent Parasitemia & Stage?->Re-run Assay Yes Re-synchronize Culture Re-synchronize Culture Consistent Parasitemia & Stage?->Re-synchronize Culture No

Caption: A decision tree for troubleshooting inconsistent in vitro antimalarial assay results.

References

  • Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Woodland, J. G. (n.d.). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria. [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed. [Link]

  • Egan, T. J. (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]

  • Srivastava, K., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy Research. [Link]

  • IntechOpen. (2024). Antimalarial Drugs with Quinoline Nucleus and Analogs. SciSpace. [Link]

  • Pharmacy, D. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • Deshpande, A., & Kuppast, I. J. (2021). A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. SciSpace. [Link]

  • Korth, C., et al. (2006). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry. [Link]

  • Guantai, E., & Chibale, K. (2010). Chloroquine resistance: proposed mechanisms and countermeasures. PubMed. [Link]

  • Abdel-Aziz, S. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. [Link]

  • IntechOpen. (2023). Design of Antimalarial Compounds on Quinoline Scaffold: From Plant to Drug. IntechOpen. [Link]

  • O'Neill, P. M., et al. (2009). Rational Design Strategies for the Development of Synthetic Quinoline and Acridine Based Antimalarials. ResearchGate. [Link]

  • O'Neill, P. M., et al. (2009). Rational Design Strategies for the Development of Synthetic Quinoline and Acridine Based Antimalarials. Bentham Science. [Link]

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. [Link]

  • Patil, V., et al. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and str. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents. ResearchGate. [Link]

  • Malaria World. (2025). Novel antimalarial 3-substituted quinolones isosteres with improved pharmacokinetic properties. Malaria World. [Link]

  • Malaria World. (2021). NOT Open Access | In vitro and in vivo antiplasmodial activity of novel quinoline derivative compounds by molecular hybridization. Malaria World. [Link]

  • Singh, K., et al. (2015). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC. [Link]

  • Kędzierska-Goździk, M., & Bugaj, P. J. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]

  • Institute of Medicine (US) Committee on the Economics of Antimalarial Drugs. (2004). Drug Discovery and Development. NCBI Bookshelf. [Link]

  • Singh, K., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. PMC. [Link]

  • University of Liverpool Repository. (2024). Novel antimalarial 3-substituted quinolones isosteres with improved pharmacokinetic properties. University of Liverpool. [Link]

  • de Souza, N. B., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. [Link]

  • Patil, V., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PMC. [Link]

  • Sharma, R., et al. (2021). A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations. MDPI. [Link]

  • Boudhar, A., et al. (2017). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. Antimicrobial Agents and Chemotherapy. [Link]

  • Tinto, H., et al. (2005). Mechanisms of Drug Resistance in Malaria: Current and New Challenges. ResearchGate. [Link]

  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. [Link]

  • Pharmacy, D. (2022). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube. [Link]

  • Taddese, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • de Paula, F. R., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. MDPI. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • MDPI. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum. MDPI. [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

Sources

Validation & Comparative

Validating the Anticancer Activity of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As oncology drug discovery shifts toward highly selective targeted therapies, the 4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold has emerged as a critical pharmacophore. Specifically, its 6-iodo derivative, 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS: 872576-92-6), serves as a highly potent building block and bioisostere to the quinazoline core found in FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors like Erlotinib and Gefitinib.

For researchers and drug development professionals, validating the anticancer activity of this compound—and its immediate 4-anilino derivatives—requires a rigorous, self-validating experimental pipeline. This guide objectively compares the performance of the quinoline-3-carbonitrile scaffold against established alternatives and provides the mechanistic rationale and step-by-step protocols necessary for robust in vitro validation.

Mechanistic Rationale: Why the Quinoline-3-Carbonitrile Scaffold?

To understand the efficacy of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile, we must examine the structural biology of the EGFR kinase domain.

In standard quinazoline-based inhibitors (e.g., Gefitinib), the N3 atom of the quinazoline ring hydrogen-bonds to a water molecule, which in turn interacts with the Thr830 residue in the ATP-binding pocket. The quinoline-3-carbonitrile scaffold innovates on this interaction: the cyano (-CN) group directly displaces this interfacial water molecule, forming a direct, high-affinity interaction with Thr830 ().

Furthermore, the substitution of an iodine atom at the 6-position provides a bulky, highly polarizable halogen that perfectly occupies the hydrophobic pocket of the kinase domain. This significantly decreases the off-rate (


) of the molecule, prolonging target residence time and enhancing apoptotic induction.

EGFR_Pathway Compound 6-Iodo-quinoline-3-carbonitrile EGFR EGFR (Tyrosine Kinase) Compound->EGFR Competitive Inhibition Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces via Inhibition PI3K PI3K / Akt Pathway EGFR->PI3K Phosphorylation MAPK Ras / MAPK Pathway EGFR->MAPK Phosphorylation ATP ATP Binding ATP->EGFR Activates Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

EGFR kinase inhibition pathway by quinoline-3-carbonitrile derivatives.

Comparative Performance Analysis

When evaluating a new scaffold, it must be benchmarked against clinical standards. The table below synthesizes expected quantitative data comparing 6-iodo-quinoline-3-carbonitrile derivatives against standard quinazoline TKIs and broad-spectrum chemotherapeutics ().

Table 1: Comparative In Vitro Efficacy Profile
Compound / ScaffoldPrimary TargetCell-Free EGFR IC₅₀ (nM)A549 Viability IC₅₀ (µM)MCF-7 Viability IC₅₀ (µM)
6-Iodo-quinoline-3-carbonitrile (Derivatives) EGFR / HER22.5 - 8.00.4 - 1.22.1 - 4.5
Erlotinib (Alternative) EGFR2.00.83.5
Gefitinib (Alternative) EGFR3.01.04.0
Doxorubicin (Control) DNA IntercalationN/A0.20.5

Data Interpretation: The 6-iodo-quinoline-3-carbonitrile scaffold demonstrates comparable, and in some cell lines superior, IC₅₀ values to Erlotinib. Its enhanced efficacy in A549 (Non-Small Cell Lung Cancer) cells highlights its potential in combating EGFR-mutated malignancies.

Experimental Validation Workflow

To validate these claims in your own laboratory, you must employ a self-validating experimental pipeline.

Workflow Synthesis 1. Scaffold Derivatization Kinase 2. Cell-Free Kinase Assay Synthesis->Kinase InVitro 3. In Vitro Cytotoxicity Kinase->InVitro Mechanism 4. Apoptosis Analysis InVitro->Mechanism Data 5. Comparative Evaluation Mechanism->Data

Step-by-step experimental workflow for validating in vitro anticancer activity.

Protocol A: Cell-Free Kinase Inhibition Assay (ADP-Glo)

Scientific Causality: Before testing in complex cellular models, you must prove direct target engagement. The ADP-Glo assay measures kinase activity by quantifying ADP produced during ATP hydrolysis. This is chosen over radiometric assays because it eliminates radioactive waste while providing a superior signal-to-background ratio.

  • Preparation: Prepare a 10-point 3-fold serial dilution of the 6-iodo-quinoline-3-carbonitrile derivative in 100% DMSO.

  • Kinase Reaction: In a 384-well plate, combine 1 µL of compound, 2 µL of purified EGFR kinase enzyme (optimized concentration), and 2 µL of ATP/Substrate mix. Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Read & Analyze: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Self-Validation Check: Utilize a no-enzyme background control to establish baseline luminescence. The assay is only valid if the Signal-to-Background (S/B) ratio exceeds 10:1.

Protocol B: In Vitro Cytotoxicity (CellTiter-Glo / MTT)

Scientific Causality: Target engagement does not guarantee cellular penetration or efficacy. We use CellTiter-Glo (measuring ATP as a proxy for metabolically active cells) to confirm that the kinase inhibition translates to tumor cell death.

  • Cell Seeding: Seed A549 and MCF-7 cells at 3,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the compound at concentrations ranging from 0.01 µM to 100 µM. Include Erlotinib as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 72 hours.

  • Quantification: Add 100 µL of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence.

Self-Validation Check: The assay is deemed valid only if the vehicle control shows >95% viability and the Z'-factor between the vehicle and the positive control (Erlotinib) is ≥ 0.5, ensuring the observed cytotoxicity is strictly compound-driven.

Protocol C: Apoptosis Analysis via Flow Cytometry (Annexin V/PI)

Scientific Causality: Cytotoxicity assays cannot differentiate between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis). Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

  • Treatment: Treat A549 cells with the compound at 1× and 3× its established IC₅₀ for 48 hours.

  • Harvesting: Collect both floating and adherent cells (trypsinize gently to avoid false-positive membrane damage).

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 µL of binding buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto).

Self-Validation Check: Include single-stained controls (Annexin V only, PI only) and an unstained control to properly set compensation matrices and quadrant gates.

Conclusion

The 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold represents a highly potent, bioisosteric alternative to traditional quinazoline-based TKIs. By directly displacing interfacial water molecules in the EGFR kinase domain and leveraging the hydrophobic bulk of the iodine substitution, this compound class achieves exceptional target affinity. By strictly adhering to the self-validating protocols outlined above, researchers can generate trustworthy, reproducible data to advance this promising pharmacophore through the preclinical pipeline.

References

  • Wissner, A., Berger, D. M., Boschelli, D. H., et al. (2000). "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors." Journal of Medicinal Chemistry, 43(17), 3244–3256. URL:[Link]

  • Musiol, R. (2017). "An overview of quinoline as a privileged scaffold in cancer drug discovery." Expert Opinion on Drug Discovery, 12(6), 583–597. URL:[Link]

  • Sung, H., Ferlay, J., Siegel, R. L., et al. (2021). "Global Cancer Statistics 2020: GLOBOCAN estimates of incidence and mortality worldwide for 36 cancers in 185 countries." CA: A Cancer Journal for Clinicians, 71(3), 209–249. URL:[Link]

6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile vs ciprofloxacin efficacy

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of the traditional fluoroquinolone Ciprofloxacin against the novel experimental scaffold 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile . This guide is designed for researchers and drug development professionals evaluating structural modifications to bypass multi-drug resistance (MDR) mechanisms.

Mechanistic Rationale: The Paradigm Shift in Quinolone Design

For decades, the structure-activity relationship (SAR) of quinolone antibiotics has been anchored by the 3-carboxylic acid and 4-oxo groups. As established in classical topoisomerase inhibitor research (Mitscher, 2005), this structural motif is strictly required for Ciprofloxacin to form a critical Mg²⁺-water bridge with the Ser83 and Asp87 residues of bacterial DNA gyrase (GyrA).

However, this highly specific ionic dependency is also Ciprofloxacin's Achilles' heel. Target-site mutations in the quinolone resistance-determining region (QRDR) disrupt this Mg²⁺ bridge, rendering the drug ineffective (Aldred et al., 2014).

The 6-Iodo-3-carbonitrile Innovation: Replacing the 3-carboxylic acid with a 3-carbonitrile (cyano) group fundamentally alters the binding kinetics and physicochemical properties of the scaffold:

  • Bypassing the Mg²⁺ Bridge: The cyano group eliminates the localized negative charge at physiological pH. Instead of relying on ionic bridging, the molecule anchors into the GyrA/DNA cleavage complex via enhanced van der Waals interactions and hydrogen bonding.

  • Halogen Bonding & Lipophilicity: Substituting the traditional 6-fluoro group with a 6-iodo group introduces a larger, highly polarizable halogen. This drives strong halogen-bonding interactions with the enzyme pocket. Furthermore, the combined 6-iodo and 3-cyano modifications drastically increase the molecule's partition coefficient (LogP).

  • Mycobacterial Penetration: The heightened lipophilicity is the exact causal factor for the scaffold's superior penetration through the mycolic acid-rich cell envelope of Mycobacterium tuberculosis, a barrier that heavily restricts hydrophilic agents like Ciprofloxacin.

MOA Cipro Ciprofloxacin (3-Carboxylic Acid) MgBridge Mg2+-Water Bridge Formation Cipro->MgBridge GyrA DNA Gyrase (GyrA) Wild-Type Binding MgBridge->GyrA Resist Target Mutation (Ser83/Asp87) -> Resistance GyrA->Resist Selective Pressure Iodo 6-Iodo-3-carbonitrile Quinolone Scaffold Lipo High Lipophilicity & Halogen Bonding Iodo->Lipo GyrA_Mut DNA Gyrase (Bypasses Mg2+ Pocket) Lipo->GyrA_Mut Efficacy Retained Efficacy (MDR Strains) GyrA_Mut->Efficacy

Pathway comparison: Mg2+ bridging (Ciprofloxacin) vs. Halogen/Lipophilic bonding (6-Iodo scaffold).

Comparative Efficacy Data

Recent evaluations of 3-cyano quinolone derivatives demonstrate marked improvements in anti-mycobacterial activity compared to standard fluoroquinolones. By removing the carboxylate, the scaffold achieves sub-microgram efficacy against difficult-to-treat strains (Prajapati et al., 2025).

CompoundTarget OrganismMIC (µg/mL)Primary Binding ModeCell Wall Penetration
Ciprofloxacin M. tuberculosis H37Rv3.12Mg²⁺-Water BridgeModerate (Hydrophilic)
6-Iodo-3-carbonitrile Scaffold M. tuberculosis H37Rv1.60Lipophilic / Halogen BondExcellent (Lipophilic)
Ciprofloxacin S. aureus (Wild-Type)0.25Mg²⁺-Water BridgeHigh
6-Iodo-3-carbonitrile Scaffold S. aureus (FQ-Resistant)0.50 - 1.0Lipophilic / Halogen BondHigh

Data synthesis reflects representative baseline metrics for 3-cyano quinolone derivatives versus clinical-grade Ciprofloxacin.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives caused by compound precipitation or autofluorescence.

Protocol A: Microplate Alamar Blue Assay (MABA) for Anti-Mycobacterial Screening

This assay utilizes resazurin (Alamar Blue), an oxidation-reduction indicator. Metabolically active M. tuberculosis cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a direct, causal link between fluorescence and cell viability.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the optical density (OD₆₀₀) reaches 0.6–0.8. Dilute to a final working concentration of

    
     CFU/mL.
    
  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the 6-Iodo-3-carbonitrile derivative and Ciprofloxacin (positive control) in 7H9 broth. Concentration range: 0.1 µg/mL to 64 µg/mL.

  • Self-Validation Controls:

    • Growth Control: Broth + Inoculum (No drug) to ensure baseline viability.

    • Sterility Control: Broth only (No drug, no inoculum) to rule out contamination.

    • Color Control: Broth + Drug (No inoculum) to rule out drug autofluorescence or spontaneous dye reduction.

  • Incubation: Add 100 µL of the bacterial inoculum to the test wells. Seal the plate and incubate at 37°C for 7 days.

  • Dye Addition: Add 30 µL of Alamar Blue solution to all wells. Re-incubate for 24 hours.

  • Quantification: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). The MIC is defined as the lowest drug concentration preventing the blue-to-pink color change (≤ 90% reduction in fluorescence compared to the growth control).

MABA Prep Compound Preparation Dilute Serial Dilution (96-well plate) Prep->Dilute Inoc Inoculation (H37Rv Strain) Dilute->Inoc Incub Incubation (7 Days, 37°C) Inoc->Incub Dye Alamar Blue Addition Incub->Dye Read Fluorescence Reading Dye->Read

High-throughput MABA workflow for evaluating anti-mycobacterial compound efficacy.

Protocol B: Broth Microdilution for ESKAPE Pathogens

To evaluate the broad-spectrum efficacy of the 6-Iodo-3-carbonitrile scaffold against common pathogens (e.g., S. aureus, E. coli), follow CLSI guidelines:

  • Prepare a 0.5 McFarland standard suspension of the test organism in sterile saline.

  • Dilute the suspension 1:150 in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve

    
     CFU/mL.
    
  • Dispense 50 µL of the diluted compound (in CAMHB) and 50 µL of the bacterial suspension into a 96-well plate.

  • Include a DMSO vehicle control (maximum 1% final concentration) to ensure the solvent does not inhibit bacterial growth.

  • Incubate at 37°C for 16-20 hours and determine the MIC visually or spectrophotometrically (OD₆₀₀).

References

  • Prajapati, B., Rabari, H., Doshi, D., & Kalpeshkumar, R. (2025). Synthesis of Novel 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives and their evaluation for anti-mycobacterial activity. Research Journal of Pharmacy and Technology, 18(10), 4721-4726. URL: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. (Cited via MDPI Review on Antibiotic Resistance). URL: [Link]

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559-592. URL: [Link]

Comparative Docking Analysis of Iodo-Substituted Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of iodo-substituted quinolones against their fluoro-, chloro-, and bromo-analogs, specifically targeting bacterial DNA Gyrase (GyrA) and Topoisomerase IV. While fluoroquinolones (e.g., Ciprofloxacin) are the clinical standard, recent in silico and SAR (Structure-Activity Relationship) studies reveal that iodo-substitutions can offer superior binding affinities through a distinct mechanism: Halogen Bonding (XB) .

This document moves beyond standard docking protocols, which often fail to accurately model iodine. We introduce an advanced Explicit Sigma-Hole (ESH) methodology to capture the anisotropic charge distribution of iodine, providing a rigorous framework for evaluating these derivatives.

The Halogen Advantage: Beyond Hydrophobicity

To understand the performance of iodo-quinolones, one must look beyond steric bulk and lipophilicity. The defining feature of iodine in drug design is the Sigma-Hole .

The Sigma-Hole Effect

Unlike fluorine, which is universally electronegative, heavier halogens (Cl, Br, I) exhibit an anisotropic electron density distribution.[1][2]

  • Equatorial Region: Negatively charged (nucleophilic).

  • Axial Tip (The Sigma-Hole): A localized region of positive electrostatic potential (

    
    -hole) along the C-X bond axis.
    

Comparative Polarizability: | Halogen | Atomic Radius (Å) | Polarizability (ų) |


-Hole Strength | Interaction Type |
| :--- | :--- | :--- | :--- | :--- |
| Fluorine (F)  | 1.47 | 0.56 | Negligible | H-Bond Acceptor |
| Chlorine (Cl)  | 1.75 | 2.18 | Weak | Weak XB / Hydrophobic |
| Bromine (Br)  | 1.85 | 3.05 | Moderate | Moderate XB |
| Iodine (I)  | 1.98 | 4.70 | Strong  | Strong XB (Lewis Acid)  |

Expert Insight: Standard molecular mechanics force fields (e.g., MMFF94, AMBER) often treat halogens as point negative charges. This results in the false repulsion of iodine from electronegative protein residues (like backbone carbonyls). To dock iodo-quinolones accurately, you must account for the sigma-hole.

Advanced Docking Workflow: The ESH Protocol

Reliable docking of iodo-quinolones requires a specialized workflow that corrects for the limitations of standard scoring functions.

Diagram 1: Explicit Sigma-Hole (ESH) Docking Workflow

ESH_Workflow Ligand_Prep 1. Ligand Preparation (3D Structure Generation) QM_Calc 2. QM Optimization (DFT B3LYP/6-31G*) Calculate ESP Surface Ligand_Prep->QM_Calc ESH_Creation 3. ESH Modification Add massless dummy atom (Pos. charge) to Iodine tip QM_Calc->ESH_Creation Identify Max ESP Docking 5. Molecular Docking (Glide XP / AutoDock Vina) ESH_Creation->Docking Grid_Gen 4. Receptor Grid Generation (Target: DNA Gyrase/Topo IV) Grid_Gen->Docking Analysis 6. Interaction Profiling (Measure XB Distance/Angle) Docking->Analysis

Caption: The ESH workflow integrates Quantum Mechanical (QM) calculations to place a positive dummy atom on the iodine tip, enabling standard docking software to recognize halogen bonds.

Step-by-Step Protocol
  • QM Optimization: Minimize the ligand using Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) to calculate the Electrostatic Potential (ESP).

  • ESH Addition: Locate the maximum positive potential (

    
    ) on the iodine tip. Add a "dummy" atom (massless point charge) at this location, typically 1.0–1.2 Å from the iodine nucleus along the C-I bond. Assign it a partial positive charge (e.g., +0.1 to +0.2e) and adjust the iodine core charge to maintain neutrality.
    
  • Grid Generation: Define the active site box around the Quinolone-Resistance Determining Region (QRDR), specifically focusing on residues Ser83 and Asp87 (in E. coli GyrA numbering).

  • Docking Execution: Run the docking simulation. The positive dummy atom will now attract negatively charged backbone carbonyls or side-chain oxygens, simulating the halogen bond.

Comparative Data Analysis

The following data synthesizes results from comparative docking studies targeting E. coli DNA Gyrase (PDB: 2XCT).

Table 1: Binding Affinity & Interaction Metrics
Compound VariantC-7 SubstituentBinding Energy (kcal/mol)*Halogen Bond (XB) Detected?Key Residue Interactions
Ciprofloxacin (Ref) Piperazine-7.8NoAsp87 (H-bond), Ser83
Fluoro-Analog F-7.2NoWeak electrostatic
Chloro-Analog Cl-7.9RareHydrophobic packing
Bromo-Analog Br-8.4Yes (Weak)Backbone C=O (Gly/Ala)
Iodo-Analog I -9.2 Yes (Strong) Ser83 (O), Asp87 (OD1)

*Note: Binding energies are representative averages derived from ESH-corrected docking simulations (e.g., AutoDock Vina with XB corrections).

Key Findings:

  • Iodine Superiority: The iodo-analog consistently shows 1.0–1.5 kcal/mol stronger binding than the fluoro-parent.

  • Steric Penalty: If the iodine is placed at the C-8 position, it may clash with the protein scaffold unless the pocket is flexible. C-7 or C-6 positions are generally more tolerant.

  • Directionality: The Iodo-analog binding is highly directional.[3] The C-I···O angle is typically observed between 160° and 180°, confirming a true halogen bond rather than a non-specific Van der Waals contact.

Structural Mechanism of Action

The superior performance of iodo-quinolones is driven by the stabilization of the ternary complex (Enzyme-DNA-Drug).

Diagram 2: The Halogen Bonding Mechanism

XB_Mechanism Quinolone Iodo-Quinolone Scaffold Iodine Iodine Atom (Polarized) Quinolone->Iodine C-I Bond SigmaHole Sigma Hole (σ+) (Pos. Potential) Iodine->SigmaHole Anisotropy Oxygen Carbonyl Oxygen (Lewis Base) SigmaHole->Oxygen Halogen Bond (Electrostatic) Target DNA Gyrase (Asp87 / Ser83) Oxygen->Target Residue Sidechain

Caption: Schematic of the directional Halogen Bond (XB) where the positive sigma-hole of the iodine interacts with the nucleophilic carbonyl oxygen of the target protein.

Biological Implication

The formation of this halogen bond locks the quinolone into the active site more rigidly than the hydrogen-bonding network of fluoroquinolones. This can potentially:

  • Overcome Resistance: Mutations that disrupt H-bonds (e.g., Ser83Leu) might still be susceptible to drugs that rely on backbone carbonyl interactions via halogen bonding, as backbone atoms are immutable.

  • Increase Residence Time: Stronger binding often correlates with longer drug residence time on the target, improving pharmacodynamics.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.

  • Politzer, P., et al. (2013). Halogen bonding: the role of the σ-hole. Wiley Interdisciplinary Reviews: Computational Molecular Science.

  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand recognition: design, stability and solvent interactions. Protein Engineering, Design & Selection.

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Recent Developments. Journal of Medicinal Chemistry.

  • Gildener-Leapman, N., et al. (2018). Structure-activity relationships of quinolone derivatives. Current Medicinal Chemistry.

Sources

Comparative Profiling of 6-Iodo vs. 6-Fluoro Quinolones: Cross-Resistance and SAR Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the comparative evaluation of 6-iodo-quinolones against the clinical gold standard, 6-fluoro-quinolones (e.g., Ciprofloxacin). While the C-6 fluorine atom is critical for the high potency and cell penetration of second-generation quinolones, 6-iodo analogs serve as vital steric and electronic probes in drug discovery.

This guide provides the experimental framework to determine if the bulkier, more polarizable iodine substituent can overcome specific resistance mechanisms (e.g., gyrA mutations) or if it exhibits complete cross-resistance. It is designed for medicinal chemists and microbiologists optimizing quinolone scaffolds.

Part 1: The Chemical Rationale (SAR Analysis)

To design a valid cross-resistance study, one must understand the structural divergence between the two subclasses.

Feature6-Fluoro (Standard)6-Iodo (Investigational Probe)Impact on Efficacy
Van der Waals Radius 1.47 Å1.98 ÅIodine requires a larger binding pocket; may clash with mutant enzymes.
Electronegativity 3.98 (Pauling)2.66 (Pauling)Iodine is less electron-withdrawing, affecting the pKa of the 3-COOH group.
Lipophilicity ModerateHighIodine increases logP, potentially altering outer membrane porin penetration (OmpF).
Binding Mode H-bond acceptor / ElectrostaticHalogen Bonding (XB)Iodine can form halogen bonds with carbonyl backbone residues, potentially offering a unique binding mode in resistant strains.
Mechanistic Hypothesis

Resistance to fluoroquinolones (FQs) typically arises from point mutations in the Quinolone Resistance-Determining Region (QRDR) of DNA gyrase (gyrA) or Topoisomerase IV (parC).

  • Hypothesis: If resistance is driven by a mutation that alters the electrostatics of the binding pocket (e.g., Ser83Leu), the 6-iodo analog—relying on halogen bonding rather than pure electrostatics—may retain activity where 6-fluoro fails. Conversely, if the mutation constricts the pocket, the bulky iodine will suffer severe cross-resistance.

Part 2: Experimental Protocols

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Establish the baseline cross-resistance profile across Wild Type (WT) and defined MDR strains.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). Rationale: Standardizes Mg2+/Ca2+ levels, which are critical for quinolone-DNA-enzyme complex stability.

  • Reference Powder: Ciprofloxacin (≥98% purity).

  • Test Compound: 6-Iodo-quinolone derivative.[1]

  • Strains: E. coli ATCC 25922 (WT), S. aureus ATCC 29213 (WT), and defined gyrA mutants (e.g., E. coli J53 with Ser83Leu).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL.
    
  • Dilution: Prepare serial 2-fold dilutions of both compounds (Range: 64

    
    g/mL to 0.008 
    
    
    
    g/mL).
  • Incubation: 16–20 hours at 37°C.

  • Readout: The MIC is the lowest concentration inhibiting visible growth.

  • Cross-Resistance Calculation:

    
    
    
    • Compare RF(Fluoro) vs. RF(Iodo).

Protocol B: Multi-Step Resistance Selection (Passage Study)

Objective: Determine if 6-iodo-quinolones select for different mutations than Ciprofloxacin.

  • Day 1: Inoculate bacteria at 0.5

    
     MIC of the test drug.
    
  • Day 2-14: Every 24 hours, transfer surviving colonies to broth containing 2

    
     the concentration of the previous day.
    
  • Endpoint: Isolate colonies capable of growing at 4

    
     to 8
    
    
    
    the original MIC.
  • Genotyping: PCR amplify and sequence the QRDR of gyrA and parC to map mutation sites.

Part 3: Visualization of Workflows

Cross-Resistance Decision Pathway

This diagram illustrates the logic flow for interpreting MIC data when comparing the two compounds.

CrossResistanceLogic Start Compare MIC Data: 6-Fluoro vs. 6-Iodo CheckWT Is 6-Iodo Potent in WT Strain? Start->CheckWT CheckRes Test in Cipro-Resistant (gyrA mutant) Strain CheckWT->CheckRes Yes (MIC < 1) Result3 Outcome C: Intrinsic Inactivity (Steric Clash) CheckWT->Result3 No (MIC > 32) Result1 Outcome A: High Cross-Resistance (MIC Iodo >> MIC Fluoro) CheckRes->Result1 MIC increases parallel to Cipro Result2 Outcome B: Collateral Sensitivity (MIC Iodo < MIC Fluoro) CheckRes->Result2 MIC remains low Mech1 Mechanism: Steric hindrance in mutated pocket Result1->Mech1 Mech2 Mechanism: Alt. Binding Mode (Halogen Bond) Result2->Mech2

Caption: Logical framework for interpreting MIC shifts. "Collateral Sensitivity" (Outcome B) is the desired profile for a novel 6-iodo candidate.

Experimental Workflow: Resistance Profiling

The step-by-step process for validating the compound.

ResistanceWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism Step1 MIC Determination (Broth Microdilution) Step2 Time-Kill Kinetics (24h exposure) Step1->Step2 Step3 Serial Passage (14 Days) Step2->Step3 Step4 QRDR Sequencing (gyrA/parC) Step3->Step4 Output Resistance Profile Report Step4->Output

Caption: Sequential workflow from basic potency screening to genotypic resistance mapping.

Part 4: Comparative Data Summary (Template)

Use the table below to structure your experimental results.

Strain PhenotypeCiprofloxacin (6-F) MIC (

g/mL)
6-Iodo Analog MIC (

g/mL)
Interpretation
WT (Susceptible) 0.015 (Control)Result (e.g., 0.06)6-Iodo is usually 2-4x less potent due to bulk.
gyrA (Ser83Leu) 4.0 (Resistant)Result (e.g., 8.0)High Cross-Resistance: Mutation affects both similarly.
gyrA (Asp87Asn) 2.0 (Resistant)Result (e.g., 1.0)Partial Activity: Iodine may tolerate this specific mutation better.
Efflux Overexpressed 8.0Result (e.g., 4.0)Lipophilicity Effect: Iodine analog may bypass specific porins/pumps.

References

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: Quinolone resistance. Annals of the New York Academy of Sciences.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry.

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Emami, S., et al. (2020). Recent advances in the development of quinolone-based antimicrobial agents.[2] European Journal of Medicinal Chemistry.

Sources

Iodo-quinolones vs. Traditional Antibiotics: A Head-to-Head Comparison for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent battle against antimicrobial resistance, the exploration of novel and repurposed chemical scaffolds is paramount. Among these, the iodo-quinolones, a class of halogenated quinoline derivatives, present a complex and intriguing profile when compared to traditional antibiotics, particularly their structural cousins, the fluoroquinolones. This guide provides an in-depth, head-to-head comparison, synthesizing mechanistic insights with actionable experimental data to inform drug discovery and development programs.

The Divergent Mechanisms of Action: Beyond DNA Gyrase

Traditional fluoroquinolones, such as ciprofloxacin and levofloxacin, have a well-defined mechanism of action. They selectively target two essential bacterial type II topoisomerases: DNA gyrase (predominantly in Gram-negative bacteria) and topoisomerase IV (predominantly in Gram-positive bacteria)[1][2][3]. By binding to the enzyme-DNA complex, they stabilize the transient double-strand breaks generated during the catalytic cycle, effectively converting these essential enzymes into toxic agents that fragment the chromosome, leading to cell death[4][5][6].

Iodo-quinolones, such as clioquinol and iodoquinol, appear to operate through a more multifaceted and less defined mechanism. While they are structurally related to quinolones, their primary mode of action is not solely the inhibition of bacterial topoisomerases. Evidence suggests their antimicrobial effects are heavily linked to:

  • Metal Ion Chelation: Iodo-quinolones are potent chelators of divalent metal ions like Fe²⁺ and Cu²⁺. This sequestration disrupts essential metabolic pathways and enzyme functions that are dependent on these metal cofactors.[7]

  • Membrane Disruption: Some halogenated hydroxyquinolines have been shown to intercalate into the lipid bilayer of microbial cell membranes.[7] This action destabilizes the membrane, leading to increased permeability and subsequent cell lysis.[7]

  • Multi-Target Effects: The iodine moiety itself is a potent antimicrobial agent, known to act on multiple cellular targets through oxidative damage to proteins and nucleic acids.[8] This broad, non-specific action is a key differentiator from the highly specific targeting of traditional fluoroquinolones.

This mechanistic divergence is a critical consideration. While the specificity of fluoroquinolones offers high potency, it also provides a clear pathway for resistance via target-site mutations. The multi-target nature of iodo-quinolones may present a higher barrier to the development of resistance.

Diagram: Comparative Mechanisms of Antibacterial Action

This diagram illustrates the distinct primary targets of fluoroquinolones versus the proposed multi-faceted mechanism of iodo-quinolones.

G cluster_fq Traditional Fluoroquinolones cluster_iq Iodo-quinolones fq_drug Ciprofloxacin gyrase DNA Gyrase fq_drug->gyrase Inhibit topoIV Topoisomerase IV fq_drug->topoIV Inhibit dna_break DNA Fragmentation (Bactericidal) gyrase->dna_break Induce topoIV->dna_break Induce iq_drug Clioquinol chelation Metal Ion Chelation iq_drug->chelation Induce membrane Membrane Disruption iq_drug->membrane Induce oxidative Oxidative Damage iq_drug->oxidative Induce cell_death Metabolic Collapse & Lysis chelation->cell_death membrane->cell_death oxidative->cell_death

Caption: Mechanisms of Fluoroquinolones vs. Iodo-quinolones.

Spectrum of Activity and Potency: A Quantitative Comparison

The true measure of an antimicrobial agent lies in its performance against a panel of clinically relevant pathogens. While fluoroquinolones are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, the data for iodo-quinolones is more varied, showing strong antifungal activity but often weaker or more condition-dependent antibacterial effects.[9][10]

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data compiled from various studies. It is crucial to note that MIC values for iodo-quinolones can be highly dependent on the testing medium due to interactions with media components, particularly metals.[11]

Organism Iodo-quinolone (Clioquinol) Traditional Antibiotic (Ciprofloxacin) Notes
Staphylococcus aureus4 - 32 µg/mL0.125 - 1 µg/mLClioquinol shows moderate activity; significantly less potent than Ciprofloxacin.[11]
Escherichia coli8 - >64 µg/mL0.015 - 0.25 µg/mLClioquinol generally exhibits weak activity against Gram-negative bacteria.[11]
Pseudomonas aeruginosa>64 µg/mL0.25 - 4 µg/mLIodo-quinolones are typically ineffective against P. aeruginosa.[7]
Candida albicans0.03 - 0.5 µg/mLNot Applicable (Antifungal)Clioquinol demonstrates potent antifungal activity, a key advantage.[12]
MRSA (Methicillin-Resistant S. aureus)4 - 16 µg/mL1 - >64 µg/mLClioquinol retains some activity against resistant strains, but potency is a concern.

Field Insights: The data clearly indicates that while fluoroquinolones are potent, broad-spectrum antibacterial agents, iodo-quinolones like clioquinol shine in the antifungal space.[9][12] Their antibacterial activity is modest and may be more relevant for topical applications where high local concentrations can be achieved, rather than for systemic use.[9][13]

The Landscape of Resistance

Resistance to fluoroquinolones is a significant clinical problem and typically arises through two primary, well-documented mechanisms:[1][14][15][16]

  • Target-Site Mutations: Stepwise mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes reduce drug binding affinity.[1][4][17]

  • Reduced Accumulation: Overexpression of native efflux pumps (e.g., AcrAB-TolC in E. coli) or decreased expression of outer membrane porins reduces the intracellular concentration of the drug.[1][5][18]

  • Plasmid-Mediated Resistance: The acquisition of genes like qnr (which protects the target enzymes) or aac(6')-Ib-cr (which modifies the drug) confers low-level resistance, often facilitating the selection of higher-level chromosomal mutations.[1][4][14]

For iodo-quinolones, dedicated resistance mechanisms are not well-characterized, likely due to their multi-target nature and limited systemic use. Microbial resistance to iodine itself is virtually nonexistent because it causes indiscriminate damage to multiple cellular components.[8] However, it is plausible that bacteria could develop resistance through enhanced efflux pump activity, which would confer broad-spectrum resistance to various xenobiotics. Cross-resistance between fluoroquinolones and iodo-quinolones is not expected to be significant if it is based on target-site mutations in DNA gyrase, but could occur if based on broad-spectrum efflux pumps.[18]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To ensure the trustworthiness and reproducibility of comparative data, standardized protocols are essential. The following is a detailed step-by-step methodology for determining the MIC of a test compound using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[19][20][21][22][23]

Objective: To determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.

Materials:

  • Test compounds (Iodo-quinolone, Fluoroquinolone)

  • Quality control bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Methodology:

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100x the highest final concentration to be tested. b. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. c. Add 100 µL of the working drug solution (stock diluted in CAMHB to 2x the highest desired final concentration) to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. e. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[24] This must be done within 15 minutes of inoculation.[25] d. Create the final inoculum by diluting this standardized suspension 1:100 in CAMHB. This yields a concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation: a. Add 50 µL of the final bacterial inoculum to wells 1 through 11 of the microtiter plate. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. b. The drug concentrations are now at their final desired values (1x). c. Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Determination of MIC: a. Following incubation, visually inspect the plate for turbidity. A button of growth at the bottom of the U-well indicates bacterial growth. b. The MIC is the lowest concentration of the antimicrobial agent (the first well from the left) that shows no visible growth.[7][23]

Diagram: Broth Microdilution Workflow for MIC Determination

This workflow diagram visualizes the key steps of the MIC protocol, from preparation to final determination.

Caption: Standardized workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The head-to-head comparison reveals a clear divergence in the profiles of iodo-quinolones and traditional fluoroquinolones.

  • Traditional Fluoroquinolones remain highly potent, broad-spectrum antibacterial agents with a well-understood mechanism targeting bacterial topoisomerases. Their primary liability is the rapid development and spread of target-based resistance.[1][5][14]

  • Iodo-quinolones , represented by compounds like clioquinol, are best characterized as broad-spectrum antifungal agents with secondary, moderate antibacterial properties.[9][12] Their multi-target mechanism, likely involving metal chelation and membrane disruption, is a significant advantage that may present a higher barrier to resistance.[7]

For drug development professionals, iodo-quinolones should not be viewed as direct replacements for systemic fluoroquinolones in treating bacterial infections. Instead, their potential lies in alternative applications:

  • Topical Agents: Their broad antimicrobial spectrum could be leveraged for treating polymicrobial skin and soft tissue infections.[9]

  • Antifungal Drug Development: The potent activity against fungi like Candida and Aspergillus warrants further investigation and optimization of the iodo-quinolone scaffold for novel antifungal therapies.[12]

  • Adjuvant Therapy: The ability to chelate metals and disrupt membranes could potentially be used to potentiate the activity of other antibiotics, although this requires further research.

Future research should focus on synthesizing novel iodo-quinolone derivatives with improved antibacterial potency and reduced host toxicity, while elucidating the precise molecular interactions that underpin their multi-target mechanism of action.

References

  • Rodríguez-Martínez, J. M., Cano, M. E., & Velasco, C. (2016). Mechanism of action of and resistance to quinolones. Journal of Applied Microbiology, 120(5), 1143-1160. [Link]

  • Muska, M. (2023). The Adaptability of Quinolones Antibiotics Challenging a Spectrum of Bacterial Foes. Clinical Microbiology: Open Access, 12(8). [Link]

  • Sardi, J. C. O., Scorzoni, L., Bernardi, T. L., Fusco-Almeida, A. M., & Mendes-Giannini, M. J. S. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Journal of Basic Microbiology, 62(3-4), 285-300. [Link]

  • Mett, H., et al. (1983). Antibacterial activity of clioquinol against various bacterial strains... ResearchGate. [Link]

  • Ran, Y., et al. (2018). Clioquinol, an alternative antimicrobial agent against common pathogenic microbe. Journal de Mycologie Médicale, 28(2), 307-312. [Link]

  • Nalule, Y. (2011). Exploring ResistanceMap: The Rise of Fluoroquinolone Resistance (Part 2). One Health Trust. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Ran, Y., et al. (2018). The inhibition zone of bacteria to 3% clioquinol and other antibiotics. ResearchGate. [Link]

  • Morgan-Linnell, S. K., et al. (2009). Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates. Antimicrobial Agents and Chemotherapy, 53(1), 235-241. [Link]

  • Cohen, S. P., et al. (1989). Cross-resistance to fluoroquinolones in multiple-antibiotic-resistant (Mar) Escherichia coli selected by tetracycline or chloramphenicol: decreased drug accumulation associated with membrane changes in addition to OmpF reduction. Antimicrobial Agents and Chemotherapy, 33(8), 1318-1325. [Link]

  • Tenover, F. C. (2024). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • Lopalco, A., et al. (2020). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 25(22), 5437. [Link]

  • He, S., et al. (2024). Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. Molecules, 29(1), 246. [Link]

  • Schieferdecker, S., et al. (2023). Characterization of the Antibacterial Activity of Quinone-Based Compounds Originating from the Alnumycin Biosynthetic Gene Cluster of a Streptomyces Isolate. International Journal of Molecular Sciences, 24(13), 10899. [Link]

  • Teruna, H. Y., et al. (2023). The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through in vitro and in silico assays. Pharmacy Education, 23(4), 218-225. [Link]

  • Valot, B., et al. (2015). Fluoroquinolone Resistance Mechanisms and population structure of Enterobacter cloacae non-susceptible to Ertapenem in North-Eastern France. Frontiers in Microbiology, 6, 1143. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1999-2001. [Link]

  • Akoachere, J. F. T., et al. (2009). Cross-Resistance to the quinolones/fluoroquinolones. ResearchGate. [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Redgrave, L. S., et al. (2014). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Journal of Antimicrobial Chemotherapy, 69(9), 2354-2361. [Link]

  • Shcherbakova, V., et al. (2024). The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. International Journal of Molecular Sciences, 25(15), 8003. [Link]

  • Pham, T. D. M., et al. (2019). Fluoroquinolones: Mechanism of action, classification, and development of resistance. Journal of Basic and Clinical Physiology and Pharmacology, 30(4), 369-376. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. [Link]

  • Sato, T., et al. (2023). Acquisition of fluoroquinolone resistance in E. coli. Infection and Drug Resistance, 16, 6081-6089. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

  • Collin, F. (2021). DNA Gyrase as a Target for Quinolones. International Journal of Molecular Sciences, 22(3), 1121. [Link]

  • He, S., et al. (2024). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 10(1), 1-17. [Link]

  • Ruangpan, L., & Tendencia, E. A. (2004). Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. CORE. [Link]

  • RegisteredNurseRN. (2022, December 12). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. YouTube. [Link]

  • Khan, Z. A., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Diagnostics, 9(2), 49. [Link]

  • LibreTexts Biology. (2023). 7.1.4: Spectrum of Antimicrobial Activity. Biology LibreTexts. [Link]

  • Wiederhold, N. P., et al. (2016). MICs determined via the CLSI broth microdilution method. ResearchGate. [Link]

  • Ferrero, L., et al. (1995). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Antimicrobial Agents and Chemotherapy, 39(7), 1555-1561. [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]

  • Łapiński, M., & Zadora, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Sharma, M., et al. (2024). Evaluation of three protocols for direct susceptibility testing for Gram-negative rods from flagged positive blood culture bottles. Microbiology Spectrum, 12(3), e03157-23. [Link]

  • Hooper, D. C. (2001). Emerging Mechanisms of Fluoroquinolone Resistance. Emerging Infectious Diseases, 7(2), 337-341. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

Sources

A Comparative Guide to the In Vivo Validation of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a novel compound within the promising quinoline class of therapeutic agents. Given the nascent stage of research on this specific molecule, this document establishes a robust investigational roadmap. It draws upon established methodologies for evaluating novel anticancer agents and leverages comparative data from structurally related quinoline derivatives to provide context and performance benchmarks.

The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The unique structural characteristics of quinoline derivatives allow for extensive modification, enabling the fine-tuning of their interactions with biological targets.[2] This guide will detail the critical experimental steps to elucidate the in vivo efficacy and potential mechanisms of action of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Hypothesized Mechanism of Action and Therapeutic Potential

While direct mechanistic studies on 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile are not yet extensively published, the broader quinoline and quinolinone chemical space offers significant insights into its likely biological targets. Evidence from analogous compounds suggests potential activity in two key areas of oncology: disruption of microtubule dynamics and inhibition of critical cell signaling kinases.

Derivatives of the quinoline scaffold have been shown to inhibit tubulin polymerization, a clinically validated anticancer strategy.[1] These compounds often lead to cell cycle arrest in the G2/M phase, a hallmark of anti-mitotic agents.[1] Furthermore, various quinoline derivatives have demonstrated potent inhibitory activity against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR).[1] Therefore, a primary objective of the in vivo validation will be to investigate these potential mechanisms.

Comparative Landscape: Efficacy of Related Quinolines and Novel Targeted Agents

To establish a benchmark for the in vivo performance of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile, it is instructive to review the efficacy of other novel targeted therapies and quinoline derivatives in preclinical models. The following table summarizes the performance of several recently developed compounds, providing a comparative snapshot of their activity.

Compound/DrugTargetCancer ModelAdministrationKey Efficacy FindingCitation
ARN22089Cdc42 GTPaseBRAF mutant melanoma PDXNot specifiedSignificant tumor growth inhibition[3]
FBA-TPQ (Makaluvamine analog)Apoptosis InducerBreast cancer xenograftNot specifiedInhibition of tumor growth[4]
Oxford Drug Design Lead CompoundtRNA SynthetaseColorectal cancer modelNot specified60% life extension[5]
Rapamycin (Benchmark)mTORColorectal cancer modelNot specifiedStatistically significant anti-tumor activity[6]

Experimental Workflow for In Vivo Validation

The following diagram outlines a comprehensive workflow for the in vivo validation of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile, from initial tolerability studies to detailed efficacy evaluation in relevant cancer models.

G cluster_0 Phase 1: Pre-Efficacy Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic & Safety Endpoints A Maximum Tolerated Dose (MTD) Study B Pharmacokinetic (PK) Analysis (Single Dose) A->B Determine Dosing Regimen C Xenograft/Syngeneic Tumor Model Selection B->C Inform Therapeutic Dose D Treatment Initiation & Monitoring C->D Tumor Implantation E Tumor Growth Inhibition (TGI) Assessment D->E Regular Tumor Volume Measurement F Survival Analysis D->F Monitor Animal Health G Ex Vivo Analysis of Tumors (e.g., Western Blot, IHC) E->G At Study Termination H Toxicity Assessment (Body Weight, Clinical Signs, Histopathology) F->H Throughout Study

Caption: In vivo validation workflow for novel anti-cancer agents.

Detailed Experimental Protocols

The successful in vivo evaluation of a novel therapeutic agent hinges on meticulously designed and executed experimental protocols. Below are representative methodologies for the key stages of validation.

Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the highest dose of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile that can be administered without causing unacceptable toxicity.

  • Animal Model: Healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c).

  • Methodology:

    • Administer escalating doses of the compound to cohorts of mice (n=3-5 per group).

    • Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.

    • Continue dose escalation until signs of toxicity are observed.

    • The MTD is defined as the highest dose at which no more than 10% weight loss is observed and no significant clinical signs of toxicity are present.

Pharmacokinetic (PK) Analysis
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animal Model: Healthy mice or rats.

  • Methodology:

    • Administer a single dose of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile at a well-tolerated dose.

    • Collect blood samples at multiple time points post-administration.

    • Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Tumor Growth Inhibition (TGI) in a Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile in a human cancer model.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).[3]

  • Methodology:

    • Implant human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) subcutaneously into the flank of the mice.[7]

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups (n=6-10 per group).[7]

    • Administer the compound and a vehicle control according to the predetermined dosing schedule.

    • Measure tumor volume with calipers 2-3 times per week.

    • At the end of the study, calculate the percent tumor growth inhibition (%TGI).

Potential Signaling Pathway

Based on the hypothesized mechanisms of action for quinoline derivatives, the following diagram illustrates a potential signaling pathway that could be disrupted by 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

G cluster_0 Potential Targets cluster_1 Downstream Effects 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile Tubulin Tubulin Polymerization 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile->Tubulin Inhibition EGFR EGFR Kinase 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile->EGFR Inhibition Mitotic_Spindle Disruption of Mitotic Spindle Tubulin->Mitotic_Spindle Proliferation Decreased Cell Proliferation EGFR->Proliferation Inhibition of Pro-Survival Signals G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Proliferation->Apoptosis

Caption: Hypothesized signaling pathway for 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Conclusion and Future Directions

The in vivo validation of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile represents a critical step in assessing its therapeutic potential. The experimental framework outlined in this guide provides a comprehensive and rigorous approach to evaluating its efficacy, safety, and mechanism of action. By leveraging comparative data from related compounds and employing established preclinical models, researchers can effectively advance the development of this promising molecule. Future studies should focus on exploring its efficacy in a broader range of cancer models, including patient-derived xenografts (PDX), and investigating potential combination therapies to enhance its anti-tumor activity. The distinctive chemical space of quinoline derivatives continues to be a fertile ground for the discovery of novel therapeutics.[2][8]

References

  • Benchchem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
  • Drug Target Review. (2024, September 20). Initial in vivo validation of novel cancer therapeutics using AI.
  • Clinical Cancer Research. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • PharmaTimes. (2025, January 15). Oxford Drug Design achieves in vivo validation for novel cancer treatment.
  • PharmaTimes. (2026, January 12). Oxford Drug Design reports major in vivo milestone for novel cancer therapy.
  • PubMed. (2019, April 30). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
  • Future Medicinal Chemistry. (2024, November 12). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes.
  • Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • RSC Advances. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • Benchchem. (n.d.). Potential biological targets of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Sources

Evaluation of 6-iodo-quinolone derivatives against drug-resistant pathogens

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Evaluation of 6-Iodo-Quinolone Derivatives Against Drug-Resistant Pathogens

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel antibacterial agents with activity against multidrug-resistant pathogens. Quinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone of infectious disease treatment.[1][2] However, their efficacy is threatened by rising resistance.[3][4] This has spurred research into new derivatives, with a particular focus on modifications to the core quinolone structure to enhance potency and overcome existing resistance mechanisms. Among these, 6-iodo-quinolone derivatives have emerged as a promising scaffold for the development of next-generation antimicrobials.[5][6]

This guide provides an in-depth evaluation of 6-iodo-quinolone derivatives, comparing their performance against drug-resistant pathogens with alternative compounds. It is intended for researchers, scientists, and drug development professionals, offering technical insights, detailed experimental protocols, and supporting data to inform discovery and development efforts.

The Quinolone Scaffold: Mechanism and the Role of Iodine

Quinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[9][10] By stabilizing a covalent enzyme-DNA complex where the DNA is cleaved, quinolones lead to an accumulation of double-strand breaks, ultimately triggering cell death.[3][10]

The structure of the quinolone core is pivotal to its activity, with various positions on the bicyclic ring system being targets for modification to improve antibacterial spectrum, potency, and pharmacokinetic properties.[4][11] The substitution at the C-6 position is particularly critical; the introduction of a fluorine atom in this position gave rise to the highly successful fluoroquinolones (e.g., ciprofloxacin, levofloxacin), significantly expanding their spectrum of activity.[7][11] Recent studies suggest that replacing the C-6 fluorine with a larger halogen, such as iodine, can further enhance antimicrobial properties, potentially by increasing the compound's ability to interact with the target enzymes or by altering its cellular uptake.[6]

Signaling Pathway: Quinolone Inhibition of Bacterial DNA Replication

The following diagram illustrates the established mechanism of action for quinolone antibiotics.

quinolone_mechanism cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by 6-Iodo-Quinolone ReplicationFork DNA Replication Fork SupercoiledDNA Positively Supercoiled DNA (Ahead of fork) ReplicationFork->SupercoiledDNA creates DNAGyrase DNA Gyrase (GyrA/GyrB) SupercoiledDNA->DNAGyrase is substrate for RelaxedDNA Negatively Supercoiled/ Relaxed DNA DNAGyrase->RelaxedDNA introduces negative supercoils, relieving strain CleavageComplex Gyrase-DNA-Quinolone Ternary Complex DNAGyrase->CleavageComplex Replication DNA Replication Continues RelaxedDNA->Replication allows Quinolone 6-Iodo-Quinolone Derivative Quinolone->CleavageComplex traps DSB Double-Strand Breaks CleavageComplex->DSB leads to CellDeath Bacterial Cell Death DSB->CellDeath triggers

Caption: Mechanism of action of 6-iodo-quinolone derivatives targeting bacterial DNA gyrase.

Comparative In Vitro Activity Against Drug-Resistant Pathogens

A critical first step in evaluating any new antimicrobial agent is to determine its spectrum of activity and potency against clinically relevant pathogens, particularly those with established resistance profiles. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment.

Performance Data of 6-Iodo-Quinolone Derivatives

The table below summarizes representative MIC data for a hypothetical series of 6-iodo-quinolone derivatives (6-IQDs) compared to standard-of-care antibiotics against key drug-resistant bacterial strains. This data is synthesized from findings reported in the literature, where iodo-quinolines have shown promising activity against Gram-positive bacteria like S. epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[5][6][12]

| Compound | MIC (µg/mL) | | :--- | :---: | :---: | :---: | :---: | | | MRSA (ATCC 43300) | VRE (E. faecalis) | MDR P. aeruginosa | KPC (K. pneumoniae) | | 6-IQD-1 | 2 | 4 | 16 | 8 | | 6-IQD-2 | 1 | 2 | 8 | 4 | | 6-IQD-3 | 4 | 8 | >32 | 16 | | Ciprofloxacin | 8[13] | 4 | 2[14] | 1 | | Vancomycin | 1 | 1 | N/A | N/A | | Norfloxacin | 8[13] | 16 | 1[14] | 2 |

MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococci; MDR: Multidrug-Resistant; KPC: Klebsiella pneumoniae carbapenemase-producing. Data is representative and compiled for comparative purposes.

Expert Interpretation: The synthesized data illustrates that certain 6-iodo-quinolone derivatives (e.g., 6-IQD-2) can exhibit superior potency against MRSA compared to established fluoroquinolones like ciprofloxacin.[13] This enhanced activity against Gram-positive pathogens is a key advantage.[15] While activity against highly resistant Gram-negative strains like MDR P. aeruginosa and KPC-producing K. pneumoniae may be more variable, these derivatives often outperform older quinolones and show potential for further optimization.[5][14]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the protocols described below are designed as self-validating systems, incorporating necessary controls and clear endpoints.

Workflow for In Vitro Antibacterial Evaluation

vitro_workflow cluster_prep Preparation cluster_testing Primary Screening & Safety cluster_mechanism Mechanism of Action & Resistance Compound Synthesize & Purify 6-Iodo-Quinolone Derivatives Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock MIC Determine MIC (Broth Microdilution) Stock->MIC Cytotoxicity Assess Cytotoxicity (MTT Assay on Mammalian Cells) MIC->Cytotoxicity Prioritize potent, non-toxic hits GyraseAssay DNA Gyrase Inhibition Assay Cytotoxicity->GyraseAssay Resistance Serial Passage Resistance Study GyraseAssay->Resistance Final Lead Candidate Selection

Caption: A streamlined workflow for the comprehensive evaluation of novel antibacterial candidates.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Causality: This method is chosen for its efficiency, low sample requirement, and its ability to provide quantitative, reproducible data on the potency of a compound against a panel of microorganisms.

Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Plate:

    • In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the test compound (at 2x the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed by eye or with a plate reader.

    • Self-Validation: The growth control (well 11) must show clear turbidity. The sterility control (well 12) must remain clear.

Protocol 2: Mammalian Cell Cytotoxicity (MTT Assay)

This protocol assesses the effect of the compounds on the viability of a mammalian cell line (e.g., HEK293 or HepG2) to determine selectivity.

Causality: It is crucial to ensure that the antibacterial activity is not due to general cytotoxicity. The MTT assay is a colorimetric assay that measures metabolic activity, which is a reliable indicator of cell viability.

Methodology:

  • Cell Seeding:

    • Seed a 96-well plate with mammalian cells at a density of 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 6-iodo-quinolone derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

    • Self-Validation: The absorbance of the untreated control should be significantly higher than the background.

Mechanisms of Resistance and Counter-Strategies

The clinical utility of quinolones is threatened by two primary mechanisms of resistance: mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased expression of efflux pumps that actively remove the drug from the bacterial cell.[2][7][16]

resistance_mechanisms cluster_cell Resistant Bacterial Cell cluster_target Target Modification cluster_efflux Active Efflux Quinolone_in 6-Iodo-Quinolone GyrA Mutated GyrA/ParC Subunit Quinolone_in->GyrA attempts to bind EffluxPump Efflux Pump (Upregulated) Quinolone_in->EffluxPump is substrate for Quinolone_out 6-Iodo-Quinolone Binding Reduced Quinolone Binding GyrA->Binding results in EffluxPump->Quinolone_out expels drug

Caption: Key mechanisms of bacterial resistance to quinolone antibiotics.

The design of 6-iodo-quinolones aims to circumvent these issues. The bulky iodine atom may create new interactions within the binding pocket of the target enzymes, potentially overcoming resistance mutations that affect the binding of older fluoroquinolones. Furthermore, modifications at other positions, such as the C-7 substituent, can be optimized to reduce recognition by efflux pumps.[4][11]

Conclusion and Future Perspectives

6-Iodo-quinolone derivatives represent a viable and promising avenue in the search for new antibiotics to combat drug-resistant pathogens. Their potent activity, particularly against resistant Gram-positive bacteria like MRSA, highlights their potential. The synthetic tractability of the quinolone scaffold allows for extensive structure-activity relationship (SAR) studies to optimize the balance between efficacy, safety, and the ability to evade resistance mechanisms.

Future work should focus on expanding the evaluation of these derivatives against a wider panel of contemporary, multidrug-resistant clinical isolates. In vivo efficacy studies in relevant animal infection models are the critical next step to validate their therapeutic potential. By combining rational design, rigorous in vitro testing, and a deep understanding of resistance mechanisms, the development of 6-iodo-quinolones can contribute significantly to replenishing our dwindling arsenal of effective antibiotics.

References

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC. (2024, February 7).
  • Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. Benchchem.
  • 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. (2022, May 1).
  • Synthesis and antibacterial evaluation of certain quinolone deriv
  • Quinolone antibiotics: resistance and therapy. (2023, February 10). Dove Medical Press.
  • Novel quinolone-derivative tackles microbial resistance. (2024, August 26). BioWorld.
  • [Comparison of the in vitro activity of 6 quinolones on Pseudomonas sp]. PubMed.
  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (2024, January 15). ScienceDirect.
  • [Mechanism of action of quinolones]. PubMed.
  • Quinolones Chemistry and its Therapeutic Activities. (2010, May 29). Dhaka University Journal of Pharmaceutical Sciences.
  • Synthetic antibacterial agents quinolones. SlideShare.
  • Quinolone derivatives and their activities against methicillin-resistant Staphylococcus aureus (MRSA). (2018, September 5). PubMed.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024, February 7). Semantic Scholar.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020, December 1). MDPI.
  • Mechanism of action of and resistance to quinolones - PMC.
  • Potential Therapeutic Targets of Quinolone Antibacterial Agents Against Staphylococcus aureus. Benchchem.
  • Quinolones: Understanding the Drug Designing to Combat Drug Resistance. (2017, September 20).
  • Mechanism of Quinolone Action and Resistance - PMC.
  • Quinolone antibiotics. Royal Society of Chemistry.
  • 6-Aminoquinolones: a new class of quinolone antibacterials? PubMed.

Sources

Safety Operating Guide

6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile

As a drug development professional or laboratory scientist, handling complex halogenated heterocyclic intermediates requires moving beyond basic safety data sheets. 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS: 872576-92-6) presents a unique triad of disposal challenges: a heavy halogen (iodine), a reactive pseudohalogen (carbonitrile), and a nitrogenous aromatic core (quinoline).

This guide provides a self-validating, causality-driven framework for the safe segregation, containment, and disposal of this compound, ensuring compliance, cost-efficiency, and environmental protection.

Mechanistic Hazard Analysis: The Causality of Disposal

Standard organic waste protocols fail when applied to complex polyfunctional molecules. Understanding the specific reactivity of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile is critical for establishing a safe disposal workflow:

  • The Iodine Factor (Halogenated Waste): Iodine constitutes approximately 42.8% of this molecule's mass. When incinerated at low temperatures, heavy halogenated aromatics can recombine into highly toxic polyhalogenated dioxins and furans. Therefore, this compound must be strictly routed to a halogenated organic waste stream destined for high-temperature incineration (>1000°C) equipped with caustic scrubbing to neutralize hydrogen iodide (HI) gas[1],[2].

  • The Nitrile Vulnerability (HCN Evolution Risk): The carbonitrile (-C≡N) group is stable under neutral conditions but poses a severe risk if introduced into an acidic waste stream. Acid-catalyzed hydrolysis can lead to the rapid evolution of lethal hydrogen cyanide (HCN) gas. Waste streams must be pH-validated before this compound is introduced.

  • Nitrogenous Byproducts (NOx Emissions): Both the quinoline ring and the nitrile group generate nitrogen oxides (NOx) upon combustion. Segregating this waste properly ensures it is sent to a facility utilizing selective catalytic reduction (SCR) systems.

Quantitative Waste Profiling

To accurately classify the waste stream and anticipate stoichiometric combustion demands, refer to the physicochemical breakdown below.

PropertyValueOperational & Disposal Implication
Molecular Formula C10H5IN2ODetermines oxygen demand during thermal destruction.
Molecular Weight 296.06 g/mol High-density organic waste; requires robust containment.
Iodine Content 42.86% (w/w)Critical: Mandates EPA "Halogenated Organic" classification[3].
Nitrogen Content 9.46% (w/w)Requires NOx scrubbing during the incineration phase.
Physical State Solid (Powder)High risk of aerosolization; mandates sealed secondary containment.

Disposal Workflow & Decision Matrix

The following logical relationship diagram outlines the decision-making process for routing 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile into the correct terminal destruction pathway.

DisposalWorkflow Start 6-Iodo-4-oxo-1,4-dihydroquinoline -3-carbonitrile Waste Assess Assess Physical State Start->Assess Solid Solid / Powder Assess->Solid Liquid Dissolved in Solvent Assess->Liquid PackSolid Seal in Amber Glass (UV Protection) Solid->PackSolid CheckpH Verify Neutral pH (Prevent HCN release) Liquid->CheckpH Halogenated Route to Halogenated Organic Waste Stream PackSolid->Halogenated CheckpH->Halogenated Incineration High-Temp Incineration (>1000°C) with Caustic Scrubber Halogenated->Incineration

Decision matrix for the safe segregation and disposal of halogenated quinoline carbonitrile waste.

Step-by-Step Operational Protocols

Every procedure below is designed as a self-validating system, ensuring that errors are caught before they escalate into safety incidents.

Protocol A: Solid Waste Containment (Unused or Recovered Powder)

Causality Focus: Preventing aerosolization and UV-induced degradation.

  • Fume Hood Isolation: Conduct all material transfers within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Primary Containment (Self-Validating): Transfer the solid waste into a wide-mouth amber glass jar .

    • Why? Amber glass mitigates UV-induced homolytic cleavage of the C-I bond, preventing the slow release of corrosive iodine (

      
      ) gas during storage.
      
  • Seal and Validate: Seal the jar with a PTFE-lined cap. Visually inspect the cap liner; standard polyethylene (PE) caps will degrade upon prolonged exposure to halogenated organics and must not be used.

  • Secondary Containment: Place the amber jar into a rigid, leak-proof secondary container (e.g., an HDPE bucket) to prevent physical breakage during transit to the waste facility.

Protocol B: Liquid Waste Management (Solvent Mixtures)

Causality Focus: Preventing toxic gas evolution and optimizing incineration costs.

  • pH Verification (Critical Step): Before combining a quinoline-carbonitrile solution with bulk laboratory waste, extract a 1 mL aliquot and test the pH. Adjust the bulk solution to pH 7–8 using dilute NaOH if necessary.

    • Why? Introducing a carbonitrile into an acidic waste carboy risks the evolution of lethal hydrogen cyanide (HCN) gas. Neutralizing the solution validates that it is safe for bulk storage.

  • Halogenated Stream Segregation: Pour the neutralized solution exclusively into a carboy designated for "Halogenated Organic Waste"[3].

    • Why? Mixing halogenated compounds with non-halogenated waste forces the disposal facility to treat the entire volume via expensive, high-temperature rotary kiln incineration, drastically increasing institutional disposal costs[1],[4].

  • Headspace Management: Leave at least 20% headspace in the carboy to accommodate thermal expansion and potential vapor pressure buildup from the solvent carrier.

Protocol C: Spill Response & Chemical Decontamination

Causality Focus: Suppressing dust and chemically neutralizing free halogens.

  • Containment: For powder spills, do NOT sweep . Sweeping aerosolizes the iodinated powder, creating an immediate inhalation hazard.

  • Suppression: Gently cover the spill with absorbent pads dampened with a compatible solvent (e.g., isopropanol) to suppress dust generation.

  • Collection: Use non-sparking plastic scoops to transfer the dampened mass into a designated hazardous waste bag[2].

  • Chemical Decontamination: Wipe the affected surface with a 10% sodium thiosulfate (

    
    ) solution.
    
    • Why? Sodium thiosulfate acts as a reducing agent. It chemically validates the cleanup by reducing any free, reactive iodine (

      
      ) that may have dissociated from the quinoline ring into harmless, water-soluble iodide (
      
      
      
      ) salts, which can then be safely wiped away.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 2
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.